molecular formula C6H6BrNO2S B140760 Ethyl 4-bromothiazole-5-carboxylate CAS No. 152300-60-2

Ethyl 4-bromothiazole-5-carboxylate

Cat. No.: B140760
CAS No.: 152300-60-2
M. Wt: 236.09 g/mol
InChI Key: BPHMYUZUYGXGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromothiazole-5-carboxylate is a valuable brominated heterocyclic building block in organic synthesis and early-stage research and development. The bromine atom at the 4-position of the thiazole ring makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the introduction of diverse carbon-based substituents . This functionalizability is key for constructing compound libraries in the search for new bioactive molecules. While specific biological data for this exact compound is limited in the public domain, its structural features align with intermediates used in developing fungicidal agents . Researchers value this compound for its potential in creating novel molecules targeting oomycete diseases in agriculture. Its primary research value lies in its application in medicinal and agrochemical chemistry for exploring new chemical spaces and developing candidates with potential novel modes of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMYUZUYGXGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597418
Record name Ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152300-60-2
Record name Ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 4-bromothiazole-5-carboxylate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 4-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic pathway and the expected analytical characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol, this document outlines a proposed multi-step synthesis based on established chemical principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, tabulated summaries of expected quantitative data, and visualizations of the synthetic workflow to aid researchers in the practical synthesis and identification of this target molecule.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities. The targeted introduction of functional groups, such as a bromine atom and an ethyl carboxylate, onto the thiazole ring allows for further chemical modifications and the fine-tuning of a molecule's pharmacological properties. This compound is a potentially valuable building block for the synthesis of more complex bioactive molecules. This guide details a proposed synthetic route and the expected characterization parameters for this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the formation of an Ethyl 4-hydroxythiazole-5-carboxylate intermediate, followed by a bromination step to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Ethyl 4-hydroxythiazole-5-carboxylate cluster_1 Step 2: Bromination Ethyl_formate Ethyl formate Intermediate Ethyl 4-hydroxythiazole-5-carboxylate Ethyl_formate->Intermediate NaH, THF Ethyl_2-isocyanoacetate Ethyl 2-isocyanoacetate Ethyl_2-isocyanoacetate->Intermediate Final_Product This compound Intermediate->Final_Product N-Bromosuccinimide (NBS), CCl4

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxythiazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of 4-hydroxythiazoles from isocyanoacetates and formate esters.

Materials:

  • Ethyl formate

  • Ethyl 2-isocyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexane to remove the mineral oil, and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 2-isocyanoacetate (1.0 eq) in anhydrous THF dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add ethyl formate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water at 0 °C.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Bromination of Ethyl 4-hydroxythiazole-5-carboxylate

This protocol describes the bromination of the 4-hydroxythiazole intermediate to yield this compound. The 4-hydroxythiazole exists in tautomeric equilibrium with the 4-oxothiazoline form, and the bromination is expected to occur at the 4-position.

Materials:

  • Ethyl 4-hydroxythiazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or another suitable inert solvent

  • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (as a radical initiator, if necessary)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-hydroxythiazole-5-carboxylate (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Expected Reaction and Physical Data
ParameterStep 1: Intermediate SynthesisStep 2: Bromination
Product Name Ethyl 4-hydroxythiazole-5-carboxylateThis compound
Molecular Formula C6H7NO3SC6H6BrNO2S
Molecular Weight 173.19 g/mol 236.09 g/mol
Expected Yield 60-70%70-80%
Appearance Off-white to pale yellow solidWhite to off-white solid
Expected Melting Point 150-155 °CNot available
Expected Spectroscopic Characterization Data for this compound
Technique Expected Data
¹H NMR δ (ppm): 1.30-1.40 (t, 3H, -CH₃), 4.30-4.40 (q, 2H, -OCH₂-), 8.60-8.70 (s, 1H, thiazole C2-H)
¹³C NMR δ (ppm): 14.2 (-CH₃), 61.5 (-OCH₂-), 120.0 (C4-Br), 150.0 (C5-COOEt), 160.0 (C=O), 165.0 (C2)
IR (KBr) ν (cm⁻¹): ~2980 (C-H, alkyl), ~1720 (C=O, ester), ~1550 (C=N), ~1250 (C-O, ester), ~650 (C-Br)
Mass Spec (EI) m/z: 235/237 [M]⁺ (isotopic pattern for Br), 190/192 [M-OEt]⁺, 162/164 [M-COOEt]⁺

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Reagents for Step 1 Reaction1 Reaction 1: Formation of Intermediate Start->Reaction1 Workup1 Work-up & Purification 1 Reaction1->Workup1 Intermediate Intermediate: Ethyl 4-hydroxythiazole-5-carboxylate Workup1->Intermediate Reaction2 Reaction 2: Bromination Intermediate->Reaction2 Workup2 Work-up & Purification 2 Reaction2->Workup2 Final_Product Final Product: This compound Workup2->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR IR FT-IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound, a compound with significant potential in synthetic and medicinal chemistry. The provided experimental protocols are based on well-established and reliable chemical transformations. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide is intended to facilitate the work of scientists and professionals in the field of drug development by providing a practical starting point for the synthesis of this and related thiazole derivatives.

Spectroscopic and Structural Elucidation of Ethyl 4-bromothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromothiazole-5-carboxylate. Due to the limited availability of published spectroscopic data for this compound, this guide presents data for the closely related isomer, Ethyl 2-bromothiazole-5-carboxylate , to serve as a valuable reference. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and includes a generalized workflow for spectroscopic analysis.

Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

The following tables summarize the available spectroscopic data for Ethyl 2-bromothiazole-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

Wavenumber (cm⁻¹)Interpretation
Data not available in search results

Table 4: Mass Spectrometry Data of Ethyl 2-bromothiazole-5-carboxylate

m/zInterpretation
Data not available in search results

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data, which are standard techniques in the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse.

  • ¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupling pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solid/Liquid Samples (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized in the source. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. For EI, the sample is vaporized and bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS Sample Data_Integration Data Integration & Interpretation NMR->Data_Integration Structural Fragments IR->Data_Integration Functional Groups MS->Data_Integration Molecular Formula Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Ethyl 4-bromothiazole-5-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on Ethyl 4-bromothiazole-5-carboxylate and its closely related isomers, which are pivotal intermediates in the synthesis of various pharmaceuticals. Given the potential ambiguity in nomenclature, this guide will also address the identification of different isomers of ethyl bromothiazole carboxylate to provide clarity for researchers and drug development professionals.

Identification and Physicochemical Properties of Ethyl Bromothiazole Carboxylate Isomers

While the specific isomer "this compound" is not commonly cited in chemical literature, several other isomers are well-documented and commercially available. It is plausible that the requested compound is a less common isomer or that the nomenclature is a variation of a more common one, such as Ethyl 5-bromothiazole-4-carboxylate. Below is a summary of the key isomers and their properties.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
Ethyl 5-bromothiazole-4-carboxylate61830-23-7C₆H₆BrNO₂S236.09--
Ethyl 2-bromothiazole-5-carboxylate41731-83-3C₆H₆BrNO₂S236.09Solid-
Ethyl 2-bromothiazole-4-carboxylate100367-77-9C₆H₆BrNO₂S236.09Powder67-71
Ethyl 2-bromo-4-methylthiazole-5-carboxylate22900-83-0C₇H₈BrNO₂S250.11Solid65-69
Ethyl 5-amino-2-bromothiazole-4-carboxylate1228281-54-6C₆H₇BrN₂O₂S251.10Solid-
Ethyl 5-bromothiazole-2-carboxylate1202237-88-4C₆H₆BrNO₂S236.09Solid or semi-solid or liquid-

Synthesis of Ethyl Bromothiazole Carboxylates

The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and widely used method. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a straightforward route to various substituted thiazoles. The general mechanism involves the reaction of a thioamide with an α-halo ketone, leading to the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a key precursor for many substituted thiazoles.

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Iodine

  • Water

Procedure:

  • In a 250 mL round-bottomed flask, combine ethyl acetoacetate (3.90g, 0.03 mol), thiourea (4.56g, 0.06 mol), and iodine (7.62g, 0.03 mol).

  • Stir the mixture to ensure homogeneity.

  • Heat the reaction mixture at 85°C for 15 hours.

  • After the reaction is complete, allow the flask to cool and then add a sufficient amount of water to dissolve the majority of the solid.

  • Filter the resulting mixture to isolate the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Synthetic Workflow for a Substituted Thiazole

The following diagram illustrates a typical workflow for the synthesis of a substituted thiazole derivative, starting from readily available materials.

G General Synthesis Workflow for Substituted Thiazoles A Starting Materials (e.g., Ethyl Acetoacetate, Thiourea) B Cyclization Reaction (e.g., Hantzsch Synthesis) A->B C Intermediate Thiazole Derivative (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate) B->C D Further Functionalization (e.g., Diazotization, Bromination) C->D E Final Product (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) D->E

Caption: A generalized workflow for the synthesis of functionalized thiazole carboxylates.

Applications in Drug Development

Ethyl bromothiazole carboxylate derivatives are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is their use in the production of Febuxostat.

Role as a Key Intermediate in Febuxostat Synthesis

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used in the treatment of hyperuricemia and gout.[2] The synthesis of Febuxostat often involves intermediates such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is structurally related to the compounds discussed in this guide. The thiazole-5-carboxylate moiety is a critical part of the Febuxostat molecule, essential for its biological activity.

Mechanism of Action of Febuxostat: A Signaling Pathway Perspective

Febuxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines.[3][4] By blocking this enzyme, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.[3][4]

The following diagram illustrates the mechanism of action of Febuxostat in the purine metabolism pathway.

G Mechanism of Action of Febuxostat cluster_0 Purine Metabolism A Purines (from diet and endogenous sources) B Hypoxanthine A->B C Xanthine B->C Xanthine Oxidase D Uric Acid C->D Xanthine Oxidase H Reduced Uric Acid Levels (Therapeutic Effect) D->H E Xanthine Oxidase F Febuxostat G Inhibition F->G G->E

References

The Advent of Thiazole Carboxylate Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of a significant subclass: thiazole carboxylate derivatives. These compounds, characterized by the presence of a carboxylic acid or its ester or amide derivative on the thiazole core, have garnered substantial interest due to their diverse and potent biological activities. This document will trace the historical milestones in their discovery, detail key synthetic methodologies, present a curated summary of their biological activities with quantitative data, and illustrate relevant mechanisms of action.

Historical Perspective: From Dyes to Drugs

The history of thiazole chemistry began in the late 19th century, not in medicine, but in the burgeoning field of synthetic dyes. The foundational work is credited to Arthur Hantzsch, who in 1887, developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides. This reaction, now famously known as the Hantzsch thiazole synthesis, remains one of the most widely used methods for constructing the thiazole ring.

The trajectory of thiazole research shifted towards pharmacology with the discovery of the thiazole moiety in essential natural products. The identification of the thiazole ring within the structure of thiamine (Vitamin B1) and later in the penicillin antibiotic family highlighted the biological significance of this scaffold. This spurred chemists to explore synthetic thiazole derivatives as potential therapeutic agents, leading to the development of early drugs like the antibacterial agent Sulfathiazole. The introduction of a carboxylate group onto the thiazole scaffold was a critical step, providing a versatile handle for modifying molecular properties and interacting with biological targets, thus paving the way for the development of a vast array of potent and specific drug candidates.

Core Synthetic Methodologies

The construction of the thiazole carboxylate core relies on several key chemical reactions. The Hantzsch synthesis is the most prominent and versatile of these methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly reliable method for the formation of thiazole rings. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This method is high-yielding and can be performed with simple reagents.

This protocol describes a typical Hantzsch synthesis for a thiazole carboxylate derivative.

  • Reagent Preparation:

    • Dissolve thiourea (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate beaker, dissolve ethyl 2-chloroacetoacetate (10 mmol) in 20 mL of ethanol.

  • Reaction Execution:

    • Slowly add the ethanolic solution of ethyl 2-chloroacetoacetate to the stirring solution of thiourea at room temperature.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of ice-cold water with gentle stirring.

    • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate as a solid.

  • Purification and Characterization:

    • Collect the precipitated solid by vacuum filtration through a Buchner funnel and wash the filter cake with cold water.

    • Dry the crude product in a vacuum oven at 40-50°C.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

    • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Determine the melting point and calculate the percentage yield.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product alpha_halo α-Halocarbonyl (e.g., Ethyl 2-chloroacetoacetate) nucleophilic_attack 1. Nucleophilic Attack (SN2) Sulfur attacks α-carbon alpha_halo->nucleophilic_attack thioamide Thioamide (e.g., Thiourea) thioamide->nucleophilic_attack cyclization 2. Intramolecular Cyclization Nitrogen attacks carbonyl carbon nucleophilic_attack->cyclization Intermediate Formation dehydration 3. Dehydration Aromatization cyclization->dehydration Cyclized Intermediate thiazole_carboxylate Thiazole Carboxylate Derivative dehydration->thiazole_carboxylate Final Product

Caption: Hantzsch Thiazole Synthesis Workflow.

Other Synthetic Routes

While the Hantzsch synthesis is predominant, other methods have been developed for specific applications:

  • Gabriel Synthesis: This method involves the reaction of an α-acylamino ketone with phosphorus pentasulfide (P4S10) to yield 2,5-disubstituted thiazoles.

  • Cook-Heilbron Synthesis: In this approach, α-aminonitriles react with carbon disulfide to form 5-amino-2-mercaptothiazoles.

These alternative routes provide access to different substitution patterns on the thiazole ring that may be difficult to achieve through the Hantzsch method.

Biological Activities and Quantitative Data

Thiazole carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery. Their therapeutic potential spans from anticancer and antimicrobial to anti-inflammatory and neuroprotective applications.

Anticancer Activity

Many thiazole carboxylate derivatives have been investigated as potent anticancer agents. They often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of Selected Thiazole Carboxylate Derivatives

Compound IDTargetCancer Cell LineIC50 / EC50Citation
51am c-Met KinaseMKN-45 (Gastric)Data not specified
Dasatinib Analog (6d) Not specifiedK563 (Leukemia)Comparable to Dasatinib
Compound 2a COX-2Not specified0.958 µM
Compound 2b COX-1 / COX-2Not specified0.239 µM / 0.191 µM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Antifungal and Antimicrobial Activity

The thiazole core is present in several antifungal and antibacterial agents. Thiazole carboxylates have been designed as novel agents to combat resistant microbial strains.

Table 2: Antifungal Activity of Selected Thiazole Carboxylate Derivatives

Compound IDTarget FungusEC50 (mg/L)Citation
Compound 24 Botrytis cinerea0.40
Compound 24 Sclerotinia sclerotiorum3.54
Compound 15 Valsa mali0.32
Enzyme Inhibition

Thiazole carboxylates are effective inhibitors of various enzymes implicated in disease. For instance, certain derivatives have been developed as inhibitors of succinate dehydrogenase (SDH) for use as fungicides and protein tyrosine phosphatase 1B (PTP1B) for potential diabetes treatment.

Table 3: Enzyme Inhibition by Thiazole Carboxylate Derivatives

Compound IDTarget EnzymeIC50Citation
Compound 15 Succinate Dehydrogenase (SDH)82.26 µM
Compound 110 PTP1B4.46 µM

Mechanisms and Signaling Pathways

To exert their biological effects, thiazole carboxylate derivatives interact with specific molecular targets, modulating their activity and influencing cellular signaling cascades.

c-Met Kinase Inhibition in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant activation of the c-Met signaling pathway is implicated in the progression and metastasis of many human cancers. Thiazole carboxylate derivatives have been designed as potent c-Met inhibitors. By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation and activation of c-Met, thereby shutting down downstream signaling pathways such as the RAS/MAPK and PI3K/AKT cascades, which ultimately leads to reduced tumor growth and invasion.

cMet_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Invasion Motility & Invasion STAT->Invasion Inhibitor Thiazole Carboxylate Inhibitor Inhibitor->cMet Blocks ATP Binding

Caption: Inhibition of the c-Met Signaling Pathway.

Drug Discovery and Development Workflow

The path from initial discovery to a clinically viable drug is a complex, multi-stage process. For thiazole carboxylate derivatives, this workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow Target_ID 1. Target Identification & Validation Hit_ID 2. Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen 3. Lead Generation (Synthesis of Derivatives) Hit_ID->Lead_Gen Lead_Opt 4. Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Iterative Cycles Preclinical 5. Preclinical Development (In vivo & Toxicity Studies) Lead_Opt->Preclinical Clinical 6. Clinical Trials Preclinical->Clinical

Caption: General Drug Discovery Workflow.

Conclusion and Future Outlook

The journey of thiazole carboxylate derivatives from their synthetic origins in the 19th century to their current status as highly valued scaffolds in medicinal chemistry is a testament to their chemical versatility and biological significance. The foundational Hantzsch synthesis and its modern variations continue to provide chemists with robust tools to explore this rich chemical space. The diverse biological activities, particularly in oncology, demonstrate their potential to address significant unmet medical needs. Future research will likely focus on developing more selective and potent derivatives, exploring novel mechanisms of action, and leveraging advanced synthetic methodologies, such as flow chemistry and multicomponent reactions, to accelerate the discovery of the next generation of thiazole-based therapeutics. The continued exploration of this remarkable heterocyclic core promises to yield new and effective treatments for a wide range of human diseases.

The Reactivity Profile of the Bromothiazole Ring System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The bromothiazole ring system is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and the versatility of the carbon-bromine bond make it a highly valuable scaffold for the synthesis of complex molecular architectures.[1][2] This technical guide provides an in-depth analysis of the reactivity profile of bromothiazoles, offering insights into their behavior in various chemical transformations. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven summaries and detailed experimental protocols.

General Reactivity Principles

The thiazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inherent electronic nature significantly influences its reactivity. The introduction of a bromine atom further modifies the electron density and provides a reactive handle for a multitude of transformations.[1] The reactivity of a bromothiazole is dictated by the position of the bromine atom on the ring (C2, C4, or C5), with each isomer exhibiting a distinct chemical behavior.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on more electron-rich aromatic systems like thiophene, often requiring more forcing conditions.[3] The electron-withdrawing nature of the heteroatoms deactivates the ring towards electrophilic attack.

The position of substitution is highly dependent on the existing substituents and the reaction conditions. In unsubstituted thiazole, the C5 position is the most reactive towards electrophiles.[4]

Bromination: Direct bromination of thiazole with Br₂ can lead to the formation of 5-bromothiazole.[4] However, the synthesis of the complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, is often achieved through sequential bromination and debromination steps, sometimes avoiding the use of elemental bromine.[3][5][6] For instance, 2-aminothiazole can be a versatile starting material for the synthesis of various brominated thiazoles.[7]

Nitration: Nitration of thiazole derivatives can also occur, typically at the 5-position.[4] For example, 2-hydroxythiazole can be nitrated to yield 2-hydroxy-5-nitrothiazole.[8]

Electrophilic_Aromatic_Substitution cluster_reagents Typical Electrophiles Thiazole Thiazole Ring Intermediate Wheland Intermediate (Non-aromatic, Cationic) Thiazole->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Product Substituted Thiazole Intermediate->Product Loss of H+ Br+ Br+ NO2+ NO2+

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of bromothiazoles, particularly when the bromine atom is at an activated position.[9] The electron-withdrawing character of the thiazole ring facilitates the attack of nucleophiles on carbon atoms bearing a halogen.[10]

The reactivity towards SNAr is most pronounced at the C2 position due to the activating effect of the adjacent nitrogen atom.[10][11] Consequently, 2-bromothiazole and its derivatives are excellent substrates for SNAr reactions.

Common Nucleophiles: A variety of nucleophiles can be employed, including:

  • Amines: To introduce amino functionalities.

  • Thiols: To form thioethers.

  • Alkoxides: To synthesize alkoxythiazoles.

SNAr_Mechanism Bromothiazole Bromothiazole (e.g., 2-Bromothiazole) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Bromothiazole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product Substituted Thiazole Meisenheimer->Product Loss of Leaving Group Leaving_Group Bromide (Br-)

Experimental Protocol: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole

This protocol provides a general procedure for the reaction of 2,5-dibromothiazole with an amine nucleophile.

Materials:

  • 2,5-Dibromothiazole

  • Desired amine (1.0-1.5 equivalents)

  • Suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

  • Reaction vessel (e.g., sealed tube)

  • Stirring apparatus and heating source

Procedure:

  • To a reaction vessel, add 2,5-dibromothiazole (1.0 equivalent), the desired amine (1.0-1.5 equivalents), and a suitable base (2.0-3.0 equivalents).

  • Add the anhydrous polar aprotic solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.[9]

  • The filtrate can be worked up by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromothiazoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[12][13][14] Bromothiazoles are excellent electrophilic partners in these transformations. The general reactivity order for aryl halides in these reactions is I > Br > Cl.[15]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with organoboron reagents.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination.[9]

  • Negishi Coupling: Reaction with organozinc reagents.

  • Stille Coupling: Reaction with organotin reagents.

Cross_Coupling_Workflow Start Bromothiazole Product Functionalized Thiazole Start->Product Cross-Coupling Reaction Coupling_Partner Coupling Partner (Organometallic or Alkene/Alkyne) Coupling_Partner->Product Catalyst_System Metal Catalyst (e.g., Pd) + Ligand + Base Catalyst_System->Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_complex R-Pd(II)Ln(Br) Ox_Add->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine_complex R-Pd(II)Ln(NR'2) Ligand_Ex->Amine_complex BaseHBr Base-HBr Ligand_Ex->BaseHBr Red_Elim Reductive Elimination Amine_complex->Red_Elim Red_Elim->Pd0 Product R-NR'2 Red_Elim->Product Bromothiazole R-Br Bromothiazole->Ox_Add Amine HNR'2 Amine->Ligand_Ex Base Base Base->Ligand_Ex

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromothiazole

This protocol outlines a general procedure for the palladium-catalyzed amination of 2,5-dibromothiazole.

Materials:

  • 2,5-Dibromothiazole

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[9]

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)[9]

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)[9]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or under a positive pressure of argon, add the palladium precursor, phosphine ligand, and base to a flame-dried Schlenk tube.[9]

  • Add the anhydrous, degassed solvent.

  • Add 2,5-dibromothiazole (1.0 equivalent) followed by the amine (1.2 equivalents).

  • Seal the Schlenk tube and place it in a preheated oil bath.

  • Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.[9]

  • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.[9]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel.[9]

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for the functionalization of bromothiazoles, particularly at the C5 position.[1] This reaction typically involves treating the bromothiazole with an organolithium reagent (e.g., n-butyllithium) to replace the bromine atom with a lithium atom. The resulting lithiated intermediate can then react with a wide range of electrophiles to introduce various functional groups.[16]

Reactivity of Specific Bromothiazole Isomers

2-Bromothiazole
  • Nucleophilic Substitution: Highly susceptible to SNAr at the C2 position.[2]

  • Cross-Coupling: A versatile substrate for various cross-coupling reactions.[17]

  • Lithiation: Can undergo lithiation at the C5 position.

4-Bromothiazole
  • Can participate in cross-coupling reactions.[18][19]

  • Less reactive towards SNAr compared to 2-bromothiazole.

5-Bromothiazole
  • Halogen-Metal Exchange: Readily undergoes halogen-metal exchange.[1][20]

  • Cross-Coupling: Can be used in cross-coupling reactions.[21]

  • Electrophilic Substitution: The remaining C2 and C4 positions are available for further electrophilic substitution, although deactivated.

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions of bromothiazoles.

Table 1: Synthesis of Bromothiazoles [3]

ProductStarting MaterialReagents and ConditionsYield (%)
2-Bromothiazole2-Aminothiazole1. H₃PO₄, HNO₃, NaNO₂; 2. CuSO₄, NaBr86
4-Bromothiazole2,4-DibromothiazoleNaBH₄, THF85-91
5-Bromothiazole2-Amino-5-bromothiazole1. H₃PO₄, HNO₃, NaNO₂; 2. H₃PO₂-
2,4-DibromothiazoleThiazolidine-2,4-dionePBr₅, POBr₃62-66
2,5-Dibromothiazole2-AminothiazoleHBr, NaNO₂, Br₂79

Table 2: Buchwald-Hartwig Amination of Bromothiazoles [9]

Bromothiazole SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2,5-DibromothiazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100Varies
2-BromothiazoleAnilinePd(OAc)₂ / BINAPNaOtBuToluene90Varies
5-BromothiazolePiperidinePd₂(dba)₃ / RuPhosK₃PO₄Toluene110Varies

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Applications in Drug Discovery and Materials Science

The versatility of the bromothiazole ring system makes it a privileged scaffold in drug discovery.[22][23] Thiazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][17][21] Bromothiazoles serve as key intermediates in the synthesis of these biologically active molecules.[2][19] In materials science, bromothiazoles are utilized in the synthesis of polymers, dyes, and other functional materials.[2]

Conclusion

The bromothiazole ring system possesses a rich and diverse reactivity profile. A thorough understanding of its behavior in electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions is crucial for its effective utilization in organic synthesis. This guide provides a foundational understanding of these transformations, supplemented with practical experimental protocols and quantitative data, to aid researchers in the design and execution of novel synthetic strategies involving this important heterocyclic motif.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of a Bromothiazole Carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a key bromothiazole carboxylate scaffold, offering valuable insights for researchers and professionals engaged in drug discovery and development. While the crystal structure of Ethyl 4-bromothiazole-5-carboxylate is not publicly available, this document presents a comprehensive examination of a closely related analog, Ethyl 2-amino-5-bromothiazole-4-carboxylate . The detailed crystallographic data and experimental protocols furnished herein serve as a robust reference for understanding the solid-state properties and intermolecular interactions that govern this important class of molecules.

Crystallographic Data Summary

The crystal structure of Ethyl 2-amino-5-bromothiazole-4-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-5-bromothiazole-4-carboxylate.

ParameterValue
Empirical FormulaC₆H₇BrN₂O₂S
Formula Weight251.11
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.843(2) Å
b10.483(3) Å
c11.239(3) Å
α90°
β99.47(3)°
γ90°
Volume911.3(4) ų
Z4
Calculated Density1.831 Mg/m³
Absorption Coefficient4.836 mm⁻¹
F(000)504
Data Collection and Refinement
Theta range for data collection3.48 to 28.29°
Index ranges-10<=h<=9, -13<=k<=13, -14<=l<=14
Reflections collected7748
Independent reflections2154 [R(int) = 0.0416]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2154 / 0 / 118
Goodness-of-fit on F²1.055
Final R indices [I>2sigma(I)]R1 = 0.0381, wR2 = 0.0935
R indices (all data)R1 = 0.0538, wR2 = 0.1013
Largest diff. peak and hole0.536 and -0.624 e.Å⁻³

Molecular Structure and Conformation

The asymmetric unit of Ethyl 2-amino-5-bromothiazole-4-carboxylate contains one independent molecule. The thiazole ring is essentially planar. The ethyl ester group adopts an extended conformation. Selected bond lengths and angles are provided in Table 2, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-5-bromothiazole-4-carboxylate.

BondLength (Å)BondAngle (°)
Br(1)-C(5)1.874(3)C(4)-C(5)-Br(1)124.2(2)
S(1)-C(2)1.745(3)C(2)-N(3)-C(4)110.1(2)
S(1)-C(5)1.718(3)C(5)-C(4)-N(3)114.7(2)
N(3)-C(2)1.314(4)C(2)-S(1)-C(5)90.9(1)
N(3)-C(4)1.378(4)N(3)-C(2)-N(2)122.9(3)
C(4)-C(5)1.372(4)S(1)-C(2)-N(2)114.1(2)
C(2)-N(2)1.349(4)C(5)-C(4)-C(6)125.1(3)
C(4)-C(6)1.479(4)N(3)-C(4)-C(6)120.2(3)
C(6)-O(1)1.202(4)O(1)-C(6)-O(2)124.1(3)
C(6)-O(2)1.332(4)C(6)-O(2)-C(7)116.4(3)

Experimental Protocols

Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

A mixture of ethyl 2-aminothiazole-4-carboxylate (10 mmol) and N-bromosuccinimide (10 mmol) in chloroform (50 mL) was stirred at room temperature for 24 hours. The reaction mixture was then washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting solid was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the title compound.

Single-Crystal X-ray Diffraction

A single crystal of the title compound with dimensions 0.25 x 0.20 x 0.15 mm was selected for X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis process.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Single-Crystal X-ray Diffraction start Ethyl 2-aminothiazole-4-carboxylate + NBS in Chloroform stir Stir at RT for 24h start->stir workup Aqueous Workup & Drying stir->workup evaporation Solvent Evaporation workup->evaporation purification Column Chromatography evaporation->purification product Ethyl 2-amino-5-bromothiazole-4-carboxylate purification->product crystal Single Crystal Selection product->crystal Crystallization data_collection Data Collection (Bruker APEX-II CCD) crystal->data_collection structure_solution Structure Solution (Direct Methods - SHELXTL) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination.

data_analysis_flow raw_data Raw Diffraction Data Intensity vs. 2θ unit_cell Unit Cell Determination a, b, c, α, β, γ raw_data->unit_cell space_group Space Group Determination Symmetry Operations raw_data->space_group structure_solution Structure Solution Initial Atomic Positions unit_cell->structure_solution space_group->structure_solution refinement Structure Refinement Final Atomic Coordinates, Bond Lengths, Angles structure_solution->refinement validation Validation R-factors, Goodness-of-fit refinement->validation

Caption: Logical flow of crystallographic data analysis.

An In-depth Technical Guide to the Solubility of Ethyl 4-bromothiazole-5-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-bromothiazole-5-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility profile based on its chemical structure, provides a detailed experimental protocol for determining its solubility in various common organic solvents, and presents a framework for data presentation and visualization. This guide is intended to equip researchers and professionals in drug development with the necessary information to conduct their own solubility assessments and integrate these findings into their research workflows.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in these fields is significantly influenced by its physicochemical properties, among which solubility plays a critical role. Solubility in various organic solvents is a key parameter for reaction condition optimization, purification, formulation, and biological screening. This guide addresses the solubility of this compound, providing a predictive overview and a practical framework for its experimental determination.

Predicted Solubility Profile

The chemical structure of this compound, featuring a thiazole ring, a bromo substituent, and an ethyl ester group, suggests a moderate to good solubility in a range of common organic solvents.

  • Polar Aprotic Solvents: Due to the presence of the polar ester group and the nitrogen and sulfur heteroatoms in the thiazole ring, the compound is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

  • Protic Solvents: Solubility in protic solvents like methanol, ethanol, and isopropanol is also anticipated, facilitated by hydrogen bonding with the ester and thiazole moieties.

  • Halogenated Solvents: Good solubility is predicted in halogenated solvents like dichloromethane and chloroform, owing to dipole-dipole interactions.

  • Aromatic Hydrocarbons: Solvents such as toluene may offer moderate solubility, depending on the balance between the polar functional groups and the overall molecular structure.

  • Non-polar Solvents: Lower solubility is expected in non-polar solvents like hexanes and diethyl ether, as the polar nature of the molecule will dominate.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data should be structured.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventPredicted Solubility ( g/100 mL)
Alcohols MethanolData Not Available
EthanolData Not Available
IsopropanolData Not Available
Ketones AcetoneData Not Available
Esters Ethyl AcetateData Not Available
Ethers Diethyl EtherData Not Available
Tetrahydrofuran (THF)Data Not Available
Halogenated DichloromethaneData Not Available
ChloroformData Not Available
Aromatic TolueneData Not Available
Non-polar HexaneData Not Available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane, Chloroform, Toluene, Hexane.

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to 25°C (or the desired temperature).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Analysis:

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by plotting the peak area (from HPLC analysis) against the concentration of the standard solutions.

      • Dilute the collected supernatant samples with the corresponding solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted samples into the HPLC system and determine the concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

      • Prepare standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

      • Dilute the supernatant samples appropriately and measure their absorbance.

      • Calculate the concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical data, taking into account any dilution factors.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow Diagram

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides a robust framework for researchers to predict and experimentally determine this crucial physicochemical property. The provided experimental protocol is a standard and reliable method that can be adapted to various laboratory settings. The systematic collection and presentation of such data, as illustrated in the hypothetical data table, will be invaluable for the scientific community, particularly for those engaged in drug discovery and development. It is recommended that researchers generating such data make it publicly available to fill the current knowledge gap.

Methodological & Application

Ethyl 4-bromothiazole-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry for Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the reactive bromine atom and the thiazole core, make it an attractive scaffold for the development of novel therapeutic agents. This application note provides a detailed overview of its utility in the synthesis of potential anticancer and antimicrobial agents, complete with experimental protocols and quantitative biological data for derived compounds.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, particularly in the development of kinase inhibitors and cytotoxic compounds. The thiazole moiety is a common feature in many potent kinase inhibitors, and the bromo-substituted ester allows for diverse chemical modifications to optimize target binding and pharmacological properties.

Thiazolo[3,2-a]pyrimidine Derivatives as Potential Antitumor Agents

One important class of compounds synthesized from thiazole precursors are thiazolo[3,2-a]pyrimidines, which have demonstrated notable cytotoxic activity against various cancer cell lines.

The cytotoxic effects of synthesized thiazolo[3,2-a]pyrimidine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

Compound IDTarget Cancer Cell LineIC50 (µM)
4e HeLa (Cervical Cancer)6.26 ± 0.6
Doxorubicin (Standard)HeLa (Cervical Cancer)0.68 ± 0.1

Table 1: Cytotoxic activity of a representative thiazolo[3,2-a]pyrimidine derivative (4e) compared to the standard chemotherapeutic drug, Doxorubicin.

This protocol details a two-step synthesis to obtain a thiazolo[3,2-a]pyrimidine core, a key structure with demonstrated antitumor potential.

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Combine ethyl acetoacetate (1 mmol), 4-bromobenzaldehyde (1 mmol), and thiourea (1.5 mmol) in a reaction vessel.

  • Fuse the mixture at 120°C for 8 hours in the absence of a solvent.

  • After cooling, recrystallize the resulting organic residue from 30 mL of ethanol.

  • Filter the precipitate, wash with a small amount of methanol (5 mL), and dry in the air to yield the tetrahydropyrimidine-2-thione intermediate.

Step 2: Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • React the product from Step 1 with a 5-fold excess of ethyl chloroacetate.

  • Heat the mixture at 120°C in the absence of a solvent to facilitate the condensation and cyclization.

  • Purify the resulting product by recrystallization to obtain the final thiazolo[3,2-a]pyrimidine derivative.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Tetrahydropyrimidine Synthesis cluster_1 Step 2: Thiazolo[3,2-a]pyrimidine Synthesis A Ethyl Acetoacetate + 4-Bromobenzaldehyde + Thiourea B Fuse at 120°C (8h, solvent-free) A->B Reactants C Recrystallize from Ethanol B->C Crude Product D Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C->D Purified Intermediate E Intermediate from Step 1 + Ethyl Chloroacetate D->E F Heat at 120°C (solvent-free) E->F Reactants G Recrystallization F->G Crude Product H Final Product: Thiazolo[3,2-a]pyrimidine Derivative G->H Purified Product

Caption: Synthetic workflow for thiazolo[3,2-a]pyrimidine.

Thiazole Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in various cancers. Thiazole-containing compounds have been successfully developed as potent c-Met inhibitors. While direct synthesis from this compound is a promising avenue, existing research on analogous structures provides valuable insights.

The inhibitory activity of thiazole carboxamide derivatives against c-Met kinase is presented below, demonstrating the potential of this chemical class.

Compound IDc-Met IC50 (nM)
51f 29.05
51e 34.48
Foretinib (Standard)Moderate

Table 2: In vitro inhibitory activity of representative thiazole carboxamide derivatives against c-Met kinase.[1]

This protocol outlines a standard method to evaluate the inhibitory activity of synthesized compounds against the c-Met kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human c-Met kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[2].

  • Inhibitor Addition: Add the synthesized thiazole derivatives at various concentrations to the wells of a 96-well plate[2].

  • Initiation of Reaction: Start the kinase reaction by adding ATP to the reaction mixture[2].

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo® MAX. The luminescence signal is inversely proportional to the kinase activity[2].

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the dose-response curve.

Signaling Pathway Inhibition

G cluster_pathway HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_cMet->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Thiazole Derivative (c-Met Inhibitor) Inhibitor->cMet Inhibits

Caption: Inhibition of the HGF/c-Met signaling pathway.

Application in Antimicrobial Drug Discovery

Thiazole derivatives have a long history in antimicrobial research, forming the backbone of several clinically used drugs. This compound provides a convenient entry point for the synthesis of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

The following table summarizes the MIC values for representative thiazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)
37c Bacteria46.9 - 93.7
37c Fungi5.8 - 7.8
43a S. aureus16.1
43a E. coli16.1

Table 3: Antimicrobial activity of representative thiazole derivatives.[3][4]

This protocol describes a standard method for determining the MIC of synthesized compounds.

  • Preparation of Inoculum: Culture the test microorganisms overnight and then dilute the culture to a standardized concentration (e.g., 10^6 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Prepare a series of twofold dilutions of the synthesized thiazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for MIC Determination

G A Prepare Serial Dilutions of Thiazole Derivative in Broth C Inoculate Microtiter Plate Wells with Bacteria/Fungi A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application extends to the synthesis of diverse heterocyclic systems with significant potential in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemical space accessible from this starting material, paving the way for the discovery of next-generation therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-bromothiazole-5-carboxylate as a versatile starting material for the preparation of a wide array of bioactive heterocyclic compounds. The protocols detailed herein focus on key cross-coupling reactions and subsequent modifications to generate molecules with potential therapeutic applications, including anticancer, antifungal, and enzyme inhibitory activities.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive bromine atom at the C4-position and an ester group at the C5-position of the thiazole ring. These functional groups allow for a variety of chemical transformations to introduce molecular diversity. The primary synthetic routes for elaborating this scaffold include:

  • Palladium-catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters, leading to the synthesis of aryl- or heteroaryl-substituted thiazoles.

    • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, providing access to alkynylthiazole derivatives which can be further functionalized.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines, leading to the synthesis of aminothiazole derivatives.

  • Hantzsch Thiazole Synthesis Modifications: While not a direct modification of the starting material, related thiazole syntheses can provide analogues for biological screening.[1]

  • Multi-component Reactions: To construct more complex heterocyclic systems in a single step.

The resulting functionalized thiazoles can serve as key intermediates or as final bioactive compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to modulate the compound's physicochemical properties and biological activity.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the key cross-coupling reactions of this compound and analogous bromo-heterocycles.

Table 1: Suzuki-Miyaura Coupling of Bromo-heterocycles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O901680-90
33-Pyridinylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001875-85

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[2]

Table 2: Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPAToluene80885-95
31-HeptynePd(dppf)Cl₂ (3)CuBr (5)PiperidineDMF701275-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtAcetonitrileRT2470-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[2][3]

Table 3: Buchwald-Hartwig Amination of 5-Bromothiazoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001670-85
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102465-80
3DiphenylaminePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMF1201860-75

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-arylthiazole-5-carboxylate.[2]

General Protocol for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) salt (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.[2]

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography to afford the 4-alkynylthiazole derivative.[2][6]

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired ethyl 4-aminothiazole-5-carboxylate derivative.[4][7]

Synthesis of Bioactive Molecules: Examples and Signaling Pathways

Thiazole-based c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. The development of small molecule inhibitors of c-Met is a promising therapeutic strategy. Thiazole carboxamides derived from this compound have shown potential as c-Met inhibitors.[8]

Synthetic Workflow:

A This compound B Suzuki Coupling (Arylboronic Acid) A->B Pd Catalyst, Base C Ethyl 4-arylthiazole-5-carboxylate B->C D Hydrolysis (LiOH) C->D E 4-Arylthiazole-5-carboxylic acid D->E F Amide Coupling (Amine, Coupling Agent) E->F G Bioactive Thiazole Carboxamide (c-Met Inhibitor) F->G HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P autophosphorylation Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->cMet inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation A This compound B Sonogashira Coupling (Propargyl Alcohol) A->B Pd/Cu Catalysts, Base C Ethyl 4-(3-hydroxyprop-1-yn-1-yl)thiazole-5-carboxylate B->C D Click Reaction (Organic Azide) C->D Cu(I) catalyst E Bioactive Thiazole-Triazole Hybrid (Anticancer Agent) D->E Start This compound Step1 Functionalization via Cross-Coupling Start->Step1 Step2 Introduction of Pharmacophoric Features (e.g., Carboxylate, Aromatic Rings) Step1->Step2 Step3 Lead Compound Step2->Step3 Step4 hLDHA Inhibition Step3->Step4 Step5 Anticancer Activity Step4->Step5

References

Application Notes and Protocols: Ethyl 4-bromothiazole-5-carboxylate as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5] The thiazole scaffold is a key structural motif in numerous clinically approved drugs.[4] Ethyl 4-bromothiazole-5-carboxylate is a valuable and versatile precursor for the synthesis of a diverse array of substituted thiazole derivatives. Its bromine atom at the 4-position allows for various chemical modifications, such as cross-coupling reactions, to introduce different functionalities and modulate the antimicrobial activity. This document provides detailed protocols for the synthesis of novel antimicrobial agents starting from this compound, methods for their antimicrobial evaluation, and a summary of their potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a range of microbial strains. This data highlights the potential for developing potent antimicrobial agents from thiazole-based scaffolds.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
Compound 1 2-phenylacetamido-thiazole derivativeEscherichia coli1.56-6.25[4]
Pseudomonas aeruginosa1.56-6.25[4]
Bacillus subtilis1.56-6.25[4]
Staphylococcus aureus1.56-6.25[4]
Compound 2 Thiazole-based Schiff baseEscherichia coli14.40 ± 0.04 mm (inhibition zone)[1]
Staphylococcus aureus15.00 ± 0.01 mm (inhibition zone)[1]
Compound 3 Heteroaryl thiazole derivativeStaphylococcus aureus0.23-0.7[6]
Resistant S. aureusHigher potential than ampicillin[6]
Candida albicans0.06-0.23[6]
Compound 4 4-(4-bromophenyl)-thiazol-2-amine derivativeStaphylococcus aureus16.1 µM[1]
Escherichia coli16.1 µM[1]
Compound 5 Bisthiazolyl hydrazoneStreptococcus pneumoniae0.03[4]
Bacillus subtilis0.06[4]
Compound 6 Benzo[d]thiazole derivativeStaphylococcus aureus50-75[7]
Escherichia coli50-75[7]
Aspergillus niger50-75[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(aryl)-thiazole-5-carboxylates via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol) to the reaction mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired ethyl 4-(aryl)-thiazole-5-carboxylate derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives using the broth microdilution method.[8]

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline solution

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium (MHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a microbial inoculum of the test organism in sterile saline, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, include wells with standard antimicrobial agents as a reference.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthetic Workflow

G precursor This compound catalyst Pd(OAc)2, PPh3, K2CO3 precursor->catalyst reagent Arylboronic Acid reagent->catalyst product Ethyl 4-(aryl)-thiazole-5-carboxylate catalyst->product Suzuki Coupling final_product Antimicrobial Agent product->final_product Further Modification (optional)

Caption: Synthetic pathway from this compound.

Potential Mechanism of Action

G cluster_bacterium Bacterial Cell thiazole Thiazole Derivative murB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) thiazole->murB Inhibition product_mol UDP-N-acetylmuramic acid murB->product_mol precursor_mol UDP-N-acetylglucosamine precursor_mol->murB peptidoglycan Peptidoglycan Synthesis product_mol->peptidoglycan cell_wall Cell Wall Integrity peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis Disruption

Caption: Inhibition of MurB enzyme by a thiazole derivative.

References

Application of Ethyl 4-bromothiazole-5-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ethyl 4-bromothiazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The thiazole core is a prominent scaffold in a variety of biologically active compounds, including fungicides, herbicides, and insecticides.[1][2] The presence of a bromine atom at the 4-position and an ethyl ester at the 5-position of the thiazole ring offers strategic advantages for chemical modification. The bromine atom serves as a handle for introducing diverse substituents through cross-coupling reactions, while the ester group can be readily converted to an amide, a common toxophore in many successful agrochemicals. This application note will detail the synthetic utility of this compound in the preparation of potent thiazole-5-carboxamide fungicides, provide exemplary experimental protocols, and present relevant data in a structured format.

Key Application: Synthesis of Thiazole-5-Carboxamide Fungicides

Thiazole-5-carboxamide derivatives have emerged as a promising class of fungicides, exhibiting high efficacy against a range of plant pathogens.[1][3] Notably, compounds within this class have shown activity comparable to or exceeding that of commercial standards like Thifluzamide.[3] The general structure of these fungicides consists of a central thiazole-5-carboxamide core with various substituents on the thiazole ring and the amide nitrogen. This compound is an ideal starting material for the synthesis of these compounds, allowing for the introduction of a desired aryl or heteroaryl group at the 4-position via Suzuki coupling, followed by amidation.

Logical Workflow for Synthesis:

G A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D Ethyl 4-arylthiazole-5-carboxylate C->D E Hydrolysis D->E F 4-Arylthiazole-5-carboxylic Acid E->F H Amidation F->H G Substituted Aniline G->H I Thiazole-5-carboxamide Fungicide H->I

Figure 1: Synthetic workflow for thiazole-5-carboxamide fungicides.

Experimental Protocols

1. Synthesis of Ethyl 4-(2-chlorophenyl)thiazole-5-carboxylate (Suzuki Coupling)

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the 4-position of the thiazole ring.

  • Materials:

    • This compound (1.0 eq)

    • 2-Chlorophenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 2-chlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

2. Synthesis of 4-(2-chlorophenyl)thiazole-5-carboxylic Acid (Hydrolysis)

  • Materials:

    • Ethyl 4-(2-chlorophenyl)thiazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH, 2.0 eq)

    • Tetrahydrofuran (THF)/Water (1:1 mixture)

  • Procedure:

    • Dissolve ethyl 4-(2-chlorophenyl)thiazole-5-carboxylate in the THF/water mixture.

    • Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

3. Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(2-chlorophenyl)thiazole-5-carboxamide (Amidation)

This final step forms the active fungicidal molecule.

  • Materials:

    • 4-(2-chlorophenyl)thiazole-5-carboxylic acid (1.0 eq)

    • 2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 eq)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of 4-(2-chlorophenyl)thiazole-5-carboxylic acid in anhydrous DCM, add 2,6-dichloro-4-(trifluoromethyl)aniline and DIPEA.

    • Cool the mixture to 0 °C and add the BOP reagent portion-wise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final thiazole-5-carboxamide fungicide.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of a Representative Thiazole-5-carboxamide Fungicide

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Suzuki CouplingPd(OAc)₂, PPh₃, K₂CO₃Toluene/H₂O901485>95 (by HPLC)
2HydrolysisLiOHTHF/H₂ORT592>98 (by HPLC)
3AmidationBOP, DIPEADCMRT1078>99 (by HPLC)

Table 2: Fungicidal Activity of a Representative Thiazole-5-carboxamide Derivative

PathogenDiseaseEC₅₀ (mg/L)[3]
Rhizoctonia solaniRice Sheath Blight1.28
Erysiphe graminisPowdery Mildew>90% inhibition at 500 mg/L[1]
Puccinia sorghiCorn Rust90% control at 500 mg/L[1]
Phytophthora capsiciPhytophthora Blight>90% inhibition at 25 mg/L[1]

Visualization of the Synthetic Pathway

G cluster_0 Suzuki Coupling cluster_1 Hydrolysis cluster_2 Amidation start int1 reagent1 reagent1 int1->reagent1 product1 reagent2 + LiOH product1->reagent2 reagent1->product1 product2 reagent2->product2 reagent3 + 2,6-Dichloro-4-(trifluoromethyl)aniline (BOP, DIPEA) product2->reagent3 final_product reagent3->final_product

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules and the generation of compound libraries for drug discovery. The thiazole motif is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of Ethyl 4-bromothiazole-5-carboxylate with various arylboronic acids. The resulting ethyl 4-arylthiazole-5-carboxylate derivatives are valuable intermediates for the synthesis of novel therapeutic agents.

Applications in Drug Development

The functionalization of the thiazole ring at the 4-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR). The introduction of diverse aryl and heteroaryl moieties can significantly modulate the biological activity of the parent molecule. Ethyl 4-arylthiazole-5-carboxylate derivatives have shown promise in several therapeutic areas:

  • Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity. Some derivatives of 4-arylthiazole-5-carboxylate have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, or as inhibitors of tubulin polymerization.

  • Antifungal Agents: The thiazole nucleus is present in several antifungal drugs. The mechanism of action for some thiazole-based antifungals involves the inhibition of cytochrome P450 demethylase, an enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

  • Herbicidal Agents: Certain thiazole derivatives have been developed as herbicides. Their mode of action can involve the inhibition of critical plant enzymes, such as protoporphyrinogen oxidase (PPO).

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the thiazole ring, specific conditions are often required to achieve high yields and minimize side reactions. The following table summarizes optimized conditions for the coupling of various arylboronic acids with this compound, based on literature precedents for similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (4:1)902475-85
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80
52-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Acetonitrile/H₂O (5:1)801882-92
63-Pyridinylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄1,4-Dioxane/H₂O (10:1)1002065-75

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. Optimization may be necessary for specific substrates.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene) and degassed water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 4-arylthiazole-5-carboxylate.

Visualizations

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) start->inert 1. solvent Add Solvents (e.g., Toluene/H2O) inert->solvent 2. heat Heat and Stir (e.g., 100 °C) solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. cool Cool to Room Temperature monitor->cool 5. extract Dilute & Extract cool->extract 6. purify Dry & Purify (Column Chromatography) extract->purify 7. product Pure Ethyl 4-arylthiazole- 5-carboxylate purify->product 8.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway:

Some 4-arylthiazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiazole 4-Arylthiazole Derivative Thiazole->PI3K Inhibits Thiazole->AKT Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols for the Synthesis of Fused Thiazole Derivatives Using Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate, a valuable fused thiazole derivative, utilizing Ethyl 4-bromothiazole-5-carboxylate as a key starting material. This method is based on a modified Gewald reaction, a robust and versatile strategy for the formation of substituted thiophenes.

Introduction

Fused thiazole ring systems, particularly thieno[3,2-d]thiazoles, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these complex heterocyclic systems is of significant interest to drug discovery and development programs. This compound is a versatile building block for the construction of such fused systems due to the presence of two key functional groups: a reactive bromide at the C4 position and an ethyl ester at the C5 position, which can participate in cyclization reactions.

This protocol details a one-pot synthesis of ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate from this compound, an active methylene nitrile (malononitrile), and elemental sulfur.

Reaction Scheme

The overall reaction scheme is a modification of the Gewald reaction, where the thiazole core acts as the substrate for the annulation of the thiophene ring.

G A This compound F Ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate A->F B Malononitrile B->F C Sulfur (S8) C->F D Base (e.g., Morpholine) D->F E Solvent (e.g., Ethanol) E->F

Caption: Overall reaction scheme for the synthesis of Ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate.

Experimental Protocol

Materials:

  • This compound (FW: 236.09 g/mol )

  • Malononitrile (FW: 66.06 g/mol )

  • Sulfur powder (FW: 32.07 g/mol )

  • Morpholine (FW: 87.12 g/mol )

  • Ethanol, absolute

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 2.36 g), malononitrile (12 mmol, 0.79 g), and elemental sulfur (12 mmol, 0.38 g) in absolute ethanol (30 mL).

  • To the stirred suspension, add morpholine (10 mmol, 0.87 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield the final product as a solid.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of Ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate Derivatives.

EntrySubstrate 1 (R in R-CH2CN)BaseTime (h)Yield (%)
1CN (Malononitrile)Morpholine475
2CN (Malononitrile)Triethylamine568
3CN (Malononitrile)Piperidine472
4COOEt (Ethyl cyanoacetate)Morpholine665

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanistic pathway for the synthesis and a general experimental workflow.

G cluster_0 Step 1: Formation of Thiolate Intermediate cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization A This compound C Thiolate Intermediate A->C B Sulfur + Base B->C E Activated Alkene (from Thiolate) D Malononitrile F Adduct D->F E->F G Adduct H Cyclized Intermediate G->H I Ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate H->I

Caption: Proposed mechanistic pathway for the synthesis.

G A Combine Reactants: This compound, Malononitrile, Sulfur, Ethanol B Add Base (Morpholine) A->B C Reflux (4-6 h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Isolate Crude Product (Filtration or Evaporation) E->F G Purify by Column Chromatography F->G H Characterize Pure Product (NMR, MS, etc.) G->H

Caption: General experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with extreme care.

  • Morpholine is corrosive and a lachrymator.

  • The reaction should be performed under an inert atmosphere if sensitive to air or moisture, although it is generally robust.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of ethyl 5-aminothieno[3,2-d]thiazole-6-carboxylate, a key intermediate for the development of novel therapeutic agents. The use of the readily available this compound makes this a valuable addition to the synthetic chemist's toolbox for accessing this important class of fused heterocyclic compounds. The straightforward procedure and good yields make it suitable for both small-scale research and larger-scale production.

Application Notes and Protocols: The Role of Ethyl 4-bromothiazole-5-carboxylate in the Synthesis of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromothiazole-5-carboxylate is a versatile heterocyclic building block playing a crucial role in the synthesis of a variety of pharmacologically active compounds, particularly in the development of novel anticancer agents. The thiazole scaffold is a prominent feature in numerous approved drugs and clinical candidates due to its ability to interact with various biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, a class of targeted cancer therapeutics. The strategic placement of the bromine atom at the 4-position and the ethyl carboxylate at the 5-position allows for sequential and site-selective modifications, making it an ideal starting material for constructing complex molecular architectures.

Key Applications in Anticancer Drug Synthesis

The primary application of this compound in oncology drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The thiazole ring system can act as a bioisostere for other aromatic or heteroaromatic rings, providing a rigid framework for orienting functional groups to effectively bind to the ATP-binding site of kinases.

Specifically, this compound is a key precursor for the synthesis of:

  • Dasatinib Analogs and Other BCR-ABL Inhibitors: Dasatinib is a potent inhibitor of the BCR-ABL kinase, the driving oncogene in Chronic Myelogenous Leukemia (CML).[2] The synthesis of Dasatinib and its analogs often involves the construction of a central aminothiazole core, for which this compound can be a valuable starting material after conversion to the corresponding amine.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[3] Thiazole-based compounds have been shown to be potent CDK inhibitors, and this compound provides a platform for generating diverse libraries of potential CDK inhibitors through functionalization at the 4-position.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are a class of drugs that target DNA repair pathways and have shown significant efficacy in cancers with BRCA mutations.[4][5] The thiazole nucleus can be incorporated into the pharmacophore of PARP inhibitors, and this compound serves as a convenient starting point for their synthesis.

Data Presentation

The following table summarizes the anticancer activity of various thiazole derivatives synthesized from precursors structurally related to this compound, highlighting their potency against different cancer cell lines.

Compound ClassTarget Kinase/PathwayCancer Cell LineIC50 (µM)Reference
Thiazole-5-carboxamide DerivativeNot specifiedA-549 (Lung)>10[1]
Thiazole-5-carboxamide DerivativeNot specifiedBel7402 (Liver)>10[1]
Thiazole-5-carboxamide DerivativeNot specifiedHCT-8 (Colon)>10[1]
Dasatinib AnalogBCR-ABLK562 (CML)0.003[2]
Thiazolyl-pyrazoline DerivativeEGFRA549 (Lung)3.92Not specified in provided context
Thiazolyl-pyrazoline DerivativeEGFRT-47D (Breast)0.75Not specified in provided context
4,5,6,7-tetrahydrobenzo[d]thiazole DerivativeCK2-1.9Not specified in provided context
4,5,6,7-tetrahydrobenzo[d]thiazole DerivativeGSK3β-0.67Not specified in provided context

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving this compound in the synthesis of a generic kinase inhibitor.

Protocol 1: Suzuki-Miyaura Coupling for C-4 Arylation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a key pharmacophoric element at the 4-position of the thiazole ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equivalents)

  • Potassium phosphate (K₃PO₄; 2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-arylthiazole-5-carboxylate.

Expected Yield: 70-95%

Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent amidation.

Materials:

  • Ethyl 4-arylthiazole-5-carboxylate

  • Lithium hydroxide (LiOH; 2.0-3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Ethyl 4-arylthiazole-5-carboxylate in a mixture of THF and water (typically 3:1 to 1:1).

  • Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 85-98%

Protocol 3: Amide Coupling to form the Final Kinase Inhibitor

This protocol describes the formation of the final amide bond between the thiazole carboxylic acid and a desired amine, a common feature in many kinase inhibitors.

Materials:

  • 4-Arylthiazole-5-carboxylic acid

  • Desired amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU; 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA; 3.0 equivalents)

  • Dimethylformamide (DMF; anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the 4-Arylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Expected Yield: 60-90%

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of a kinase inhibitor starting from this compound.

G start This compound intermediate1 Ethyl 4-arylthiazole-5-carboxylate start->intermediate1 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate2 4-Arylthiazole-5-carboxylic acid intermediate1->intermediate2 Saponification (LiOH) final_product Target Kinase Inhibitor intermediate2->final_product Amide Coupling (Amine, HATU)

Caption: Synthetic route to a kinase inhibitor.

Generic Kinase Inhibition Signaling Pathway

The following diagram depicts a simplified signaling pathway illustrating the mechanism of action of a generic kinase inhibitor synthesized from an this compound precursor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase Target Kinase (e.g., ABL, CDK, PARP) receptor->kinase Signal Transduction substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate transcription Gene Transcription p_substrate->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Thiazole-based Kinase Inhibitor inhibitor->kinase Inhibition

References

Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 4-bromothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a plausible experimental protocol for the utilization of derivatives of Ethyl 4-bromothiazole-5-carboxylate in multicomponent reactions (MCRs). Thiazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The functionalization of the thiazole ring through MCRs offers an efficient pathway to generate libraries of complex molecules for drug discovery pipelines.

This document outlines a proposed one-pot, three-component synthesis of novel thiazolo[4,5-d]pyrimidine derivatives, starting from a functionalized derivative of this compound. This approach is based on the principles of the Biginelli or related reactions, which are powerful tools for the synthesis of heterocyclic compounds.

Proposed Multicomponent Reaction: Synthesis of Substituted Thiazolo[4,5-d]pyrimidines

A proposed multicomponent reaction involves the condensation of an aldehyde derived from this compound, a β-ketoester, and a urea or thiourea derivative. This reaction would lead to the formation of a fused dihydropyrimidine ring onto the thiazole core, a scaffold with potential biological activities.

Reaction Scheme:

The overall transformation can be visualized as a one-pot process where the three components come together to form the thiazolo[4,5-d]pyrimidine core.

reaction_scheme cluster_reactants Reactants cluster_product Product Thiazole_Aldehyde Ethyl 4-formylthiazole-5-carboxylate Reaction_Center + Thiazole_Aldehyde->Reaction_Center Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Reaction_Center Urea_Thiourea Urea or Thiourea Urea_Thiourea->Reaction_Center Thiazolopyrimidine Substituted Thiazolo[4,5-d]pyrimidine Reaction_Center->Thiazolopyrimidine   One-pot   Acid Catalyst   Heat

Caption: Proposed three-component reaction for the synthesis of thiazolo[4,5-d]pyrimidines.

Experimental Protocols

This section provides a detailed, albeit hypothetical, experimental protocol for the synthesis of a small library of substituted thiazolo[4,5-d]pyrimidines.

1. Preparation of the Starting Aldehyde (Not part of the MCR, but a necessary precursor):

The synthesis of Ethyl 4-formylthiazole-5-carboxylate from this compound would be a prerequisite step. This can be achieved through various standard organic transformations, such as a Grignard reaction followed by formylation or a palladium-catalyzed formylation. For the purpose of this protocol, we will assume the availability of the aldehyde.

2. Multicomponent Synthesis of Thiazolo[4,5-d]pyrimidines:

Materials:

  • Ethyl 4-formylthiazole-5-carboxylate

  • A selection of β-ketoesters (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Urea or substituted ureas/thioureas

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or a Lewis acid like Yb(OTf)₃)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free conditions)

General Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Ethyl 4-formylthiazole-5-carboxylate (1.0 mmol), the β-ketoester (1.2 mmol), and the urea or thiourea derivative (1.5 mmol).

  • Add the chosen solvent (e.g., 10 mL of ethanol).

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 mmol of p-TSA).

  • Heat the reaction mixture to reflux (or the specified temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 8-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Workflow Diagram:

experimental_workflow Start Start Combine_Reactants Combine Reactants: - Thiazole Aldehyde - β-Ketoester - Urea/Thiourea - Solvent & Catalyst Start->Combine_Reactants Reaction Heat to Reflux (Monitor by TLC) Combine_Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crude Product (Filtration or Concentration) Cooling->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End drug_discovery_pathway Synthesis Multicomponent Synthesis of Thiazolo[4,5-d]pyrimidine Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Application Notes: Derivatization of the Carboxylate Group in Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-bromothiazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active compounds. Derivatization of the C5-carboxylate group offers a versatile handle to introduce a wide range of functional groups, enabling the modulation of physicochemical properties, target binding affinity, and pharmacokinetic profiles of lead compounds. This document outlines key derivatization strategies starting from the ethyl ester, including hydrolysis to the carboxylic acid, subsequent amide bond formation, and reduction to the primary alcohol. These transformations provide access to key intermediates for the synthesis of novel therapeutic agents.

Core Derivatization Pathways

The ethyl carboxylate group can be readily transformed into several key functional groups. The three primary pathways detailed below are fundamental for library synthesis and structure-activity relationship (SAR) studies.

  • Hydrolysis to Carboxylic Acid: The ester is first hydrolyzed to the corresponding carboxylic acid, 4-bromothiazole-5-carboxylic acid. This intermediate is crucial as it serves as the direct precursor for amide coupling reactions and other transformations requiring an activated carboxyl group.

  • Amide Bond Formation: The resulting carboxylic acid is coupled with a diverse range of primary or secondary amines to generate a library of carboxamides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1]

  • Reduction to Primary Alcohol: The ester can be directly reduced to the corresponding primary alcohol, (4-bromothiazol-5-yl)methanol. This alcohol derivative can be used in further synthetic modifications, such as ether synthesis or oxidation to the corresponding aldehyde.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Bromothiazole-5-carboxylic acid

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid. The reaction is typically carried out under basic conditions.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-bromothiazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amide Coupling to Synthesize 4-Bromothiazole-5-carboxamide Derivatives

This protocol details the formation of an amide bond starting from 4-bromothiazole-5-carboxylic acid and a representative amine using EDC and HOBt as coupling agents.[3]

Materials:

  • 4-Bromothiazole-5-carboxylic acid (from Protocol 1)

  • A selected primary or secondary amine (e.g., Aniline) (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromothiazole-5-carboxylic acid (1.2 eq) in acetonitrile, add EDC (1.2 eq), HOBt (0.1 eq), and the chosen amine (1.0 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 3: Reduction of this compound to (4-Bromothiazol-5-yl)methanol

This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent, Lithium Aluminium Hydride (LiAlH₄).[4][5]

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water (H₂O)

  • 15% aqueous NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite.

  • Wash the solid thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield (4-Bromothiazol-5-yl)methanol. Purify further by column chromatography if needed.

Quantitative Data Summary

The following table summarizes the expected products and typical yields for the derivatization of this compound. Yields are representative and may vary based on the specific substrate and reaction conditions.

Starting MaterialReaction PathwayProduct NameProduct StructureTypical Yield (%)Reference
This compoundHydrolysis4-Bromothiazole-5-carboxylic acid4-Bromothiazole-5-carboxylic acid70-85[2]
4-Bromothiazole-5-carboxylic acidAmide CouplingN-Aryl/Alkyl-4-bromothiazole-5-carboxamideAmide Derivative65-80[3]
This compoundReduction(4-Bromothiazol-5-yl)methanol(4-Bromothiazol-5-yl)methanol85-95[4][5]

Note: Structures are representational. The actual image generation is not supported.

Visualized Workflows

Derivatization_Pathways Start This compound Acid 4-Bromothiazole-5-carboxylic acid Start->Acid Protocol 1: Hydrolysis (NaOH, THF/H₂O) Alcohol (4-Bromothiazol-5-yl)methanol Start->Alcohol Protocol 3: Reduction (LiAlH₄, Ether) Amide N-Substituted-4-bromothiazole- 5-carboxamide Acid->Amide Protocol 2: Amide Coupling (R-NH₂, EDC, HOBt)

Caption: Overall derivatization scheme for this compound.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate Acid->ActiveEster + EDC EDC Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Acyl Substitution Amine Amine (R'-NH₂) Amine->Amide +

Caption: Logical workflow for EDC-mediated amide bond formation.

Reduction_Workflow Ester Ethyl Ester Intermediate Hemiacetal Intermediate Ester->Intermediate 1. Hydride1 Hydride Addition (from LiAlH₄) Aldehyde Aldehyde Intermediate Intermediate->Aldehyde 2. Elimination of Ethoxide Alcohol Primary Alcohol Aldehyde->Alcohol 3. Hydride2 Hydride Addition (from LiAlH₄)

Caption: Stepwise mechanism for the reduction of an ester to a primary alcohol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for various palladium-catalyzed cross-coupling reactions of Ethyl 4-bromothiazole-5-carboxylate. This versatile building block is a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The following protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented to facilitate its use in medicinal chemistry and materials science.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions allow for the introduction of a wide array of substituents at the 4-position of the thiazole ring, a common scaffold in biologically active compounds. The choice of reaction depends on the desired substituent: aryl and heteroaryl groups are typically introduced via Suzuki-Miyaura coupling, alkynyl groups via Sonogashira coupling, vinyl groups via Heck coupling, and nitrogen-based nucleophiles via Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing this compound with various aryl or heteroaryl boronic acids.

Optimized Reaction Conditions

Successful Suzuki-Miyaura coupling is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. For heteroaryl bromides like this compound, optimization is often key to achieving high yields and minimizing side reactions.

Table 1: Summary of Typical Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. Optimization may be required for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-arylthiazole-5-carboxylate.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 A Pd(0)L₂ B Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) A->B Oxidative Addition C Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) B->C Transmetalation H [B(OH)₃Br]⁻ B->H C->A Reductive Elimination F Product (Ar-Ar') C->F D Ethyl 4-bromothiazole- 5-carboxylate (Ar-Br) D->B E Ar'-B(OH)₂ E->B G Base G->B Experimental_Workflow A Reaction Setup (Substrate, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Reaction (Heating and Stirring) B->C D Monitoring (TLC or LC-MS) C->D D->C Continue reaction E Work-up (Quenching, Extraction, Washing) D->E Reaction complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G Signaling_Pathway_Analogy cluster_input Inputs A Pd(0) Catalyst Precursor B Active Pd(0)L Species A->B Activation C Oxidative Addition B->C D Amine Coordination C->D E Deprotonation (Base) D->E F Reductive Elimination E->F F->B Regeneration G C-N Coupled Product F->G ArBr Ethyl 4-bromothiazole- 5-carboxylate ArBr->C Amine R₂NH Amine->D Base Base Base->E

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 4-bromothiazole-5-carboxylate synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound involves a two-step process. The initial step is the formation of the thiazole ring to produce Ethyl thiazole-5-carboxylate, followed by a regioselective bromination at the 4-position.

Synthetic_Pathway Thioformamide Thioformamide Hantzsch_Synthesis Hantzsch Thiazole Synthesis Thioformamide->Hantzsch_Synthesis Ethyl_2-chloro-2-formylacetate Ethyl 2-chloro-2-formylacetate Ethyl_2-chloro-2-formylacetate->Hantzsch_Synthesis Ethyl_thiazole-5-carboxylate Ethyl thiazole-5-carboxylate Hantzsch_Synthesis->Ethyl_thiazole-5-carboxylate Bromination Regioselective Bromination Ethyl_thiazole-5-carboxylate->Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination Final_Product This compound Bromination->Final_Product

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl thiazole-5-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • Thioformamide

  • Ethyl 2-chloro-2-formylacetate

  • Dry Acetone

  • Silica Gel for chromatography

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve 7.5 g (0.123 mol) of thioformamide and 18.54 g (0.123 mol) of ethyl 2-chloro-2-formylacetate in 250 mL of dry acetone.[1]

  • Heat the reaction mixture at reflux for 2 hours.[1]

  • After the reaction is complete, remove the solvent under reduced pressure (in vacuo).[1]

  • Purify the resulting residue using column chromatography on silica gel with 100% chloroform as the eluent.[1]

  • The expected yield of Ethyl thiazole-5-carboxylate, a light yellow oil, is approximately 11.6 g (60%).[1]

Step 2: Synthesis of this compound

This is a general protocol for the regioselective bromination of a thiazole ring at an activated position.

Materials:

  • Ethyl thiazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • p-Toluenesulfonic acid (p-TsOH) (optional catalyst)

Procedure:

  • Dissolve the Ethyl thiazole-5-carboxylate (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution. A catalytic amount of p-TsOH can also be added to facilitate the reaction.[2]

  • Stir the reaction mixture at a controlled temperature, for instance, 50°C, and monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Hantzsch synthesis (Step 1) Incomplete reaction.Ensure the use of dry acetone as the solvent.[1] Extend the reflux time and monitor the reaction progress using TLC.
Side reactions.Maintain a consistent reflux temperature to minimize the formation of byproducts.
Loss of product during workup.Optimize the column chromatography procedure to prevent product loss. Ensure proper solvent selection for extraction.
Low yield in bromination (Step 2) Incomplete bromination.Increase the amount of NBS slightly (e.g., to 1.2 equivalents). Consider adding a catalytic amount of a mild acid like p-TsOH.[2]
Formation of di-brominated or other regioisomers.Carefully control the stoichiometry of NBS. Run the reaction at a lower temperature to improve selectivity.
Degradation of the thiazole ring.Avoid strong acidic or basic conditions and excessive heat.
Product is difficult to purify Presence of unreacted starting materials.If recrystallization is ineffective, use column chromatography for purification.[3]
Co-elution of impurities during chromatography.Experiment with different solvent systems for chromatography to improve separation.
Colored impurities.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored byproducts.[3]

Quantitative Data Summary

The following table presents yield data from related syntheses to provide a benchmark for expected outcomes.

Reaction Substrates Conditions Yield Reference
Hantzsch Thiazole SynthesisThioformamide, Ethyl 2-chloro-2-formylacetateReflux in dry acetone, 2 hours60%[1]
One-pot Hantzsch SynthesisEthyl acetoacetate, Thiourea, NBSWater/THF, heatingGood[4]
Sandmeyer Bromination5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl estert-BuONO, CuBr₂ in CH₃CN, 60°CHigh[2]
Photolytic SynthesisEthyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, ThioamidesAcetonitrile, 0.5% trifluoroacetic acid40-60%[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Hantzsch thiazole synthesis of the precursor? A1: The key parameters include the purity of the starting materials, the use of a dry solvent like acetone, and maintaining the correct reaction temperature and time.[1] Impurities or moisture can lead to side reactions and lower yields.

Q2: Why is regioselectivity an issue during the bromination of the thiazole ring? A2: The thiazole ring has multiple positions that can be susceptible to electrophilic substitution. The position of bromination is influenced by the existing substituents on the ring. An electron-withdrawing group at the 5-position, like the ethyl carboxylate, can influence the electronic distribution and direct the incoming electrophile. Careful control of reaction conditions is necessary to favor bromination at the C4 position.

Q3: Are there alternative methods for introducing the bromine at the 4-position? A3: Yes, an alternative route is to start with an amino group at the 4-position of the thiazole ring. This amino group can then be converted to a bromine atom via a Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) bromide salt.[2][6] This method can offer high regioselectivity.

Q4: What are the common impurities I should look for in my final product? A4: Common impurities include unreacted Ethyl thiazole-5-carboxylate, over-brominated products (e.g., dibromothiazole derivatives), and regioisomers where the bromine is at a different position.[3] Purification techniques like column chromatography and recrystallization are essential to remove these.[3]

Q5: How can I confirm the correct regiochemistry of my brominated product? A5: The most definitive method for confirming the structure and regiochemistry is through spectroscopic analysis, particularly ¹H NMR and ¹³C NMR. The chemical shifts and coupling constants of the protons on the thiazole ring will be characteristic of the substitution pattern.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Low Yield or Impure Product Check_Step Identify problematic step: Step 1 or Step 2? Start->Check_Step Step1_Low_Yield Step 1: Low Yield Check_Step->Step1_Low_Yield Step 1 Step2_Low_Yield Step 2: Low Yield Check_Step->Step2_Low_Yield Step 2 Purification_Issue Difficulty in Purification Check_Step->Purification_Issue Purification Step1_Solvent Verify solvent is dry Step1_Low_Yield->Step1_Solvent Step1_Time_Temp Adjust reflux time/temp Step1_Low_Yield->Step1_Time_Temp Step1_Purification Optimize chromatography Step1_Low_Yield->Step1_Purification Step2_Stoichiometry Check NBS stoichiometry Step2_Low_Yield->Step2_Stoichiometry Step2_Catalyst Consider adding catalyst (p-TsOH) Step2_Low_Yield->Step2_Catalyst Step2_Temp Lower reaction temperature Step2_Low_Yield->Step2_Temp Impurity_Type Identify impurity type Purification_Issue->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Starting Material Colored_Impurity Colored Impurities Impurity_Type->Colored_Impurity Color Isomers Isomeric Impurities Impurity_Type->Isomers Isomers Use_Chromatography Use Column Chromatography Starting_Material->Use_Chromatography Use_Charcoal Use Activated Charcoal during recrystallization Colored_Impurity->Use_Charcoal Solvent_System Optimize chromatography solvent system Isomers->Solvent_System

A decision tree for troubleshooting the synthesis and purification.

References

Technical Support Center: Purification of Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-bromothiazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential CauseSuggested Solution
Product is too polar and is not eluting from the column. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Product is co-eluting with a highly abundant impurity. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent ratios to achieve better separation between your product and the impurity.
Product is unstable on silica gel. Consider using a different stationary phase, such as alumina (basic or neutral), or switch to reverse-phase chromatography.
Improper column packing. Ensure the column is packed uniformly without any cracks or channels to prevent the sample from bypassing the stationary phase.

Issue 2: Product is an Oil and Will Not Crystallize

Potential CauseSuggested Solution
Presence of impurities. The presence of even small amounts of impurities can inhibit crystallization. Try to further purify the oil by column chromatography.
Incorrect solvent system for recrystallization. Test a variety of solvent systems. Good starting points include single solvents like ethanol or methanol, or binary solvent mixtures such as hexane/ethyl acetate or toluene/heptane.
Supersaturation has not been reached. After dissolving the compound in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then to 0-4°C. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Compound has a low melting point. If the compound is a low-melting solid or an oil at room temperature, crystallization may be challenging. Consider purification by distillation under high vacuum if the compound is thermally stable.

Issue 3: Persistent Impurities in the Final Product

Potential CauseSuggested Solution
Unreacted starting materials. If the impurity is a starting material, consider an aqueous wash of the crude product before chromatography. For example, a basic wash (e.g., with sodium bicarbonate solution) can remove acidic starting materials.
Formation of isomers. Isomeric impurities can be difficult to separate. High-performance liquid chromatography (HPLC) or preparative TLC may be necessary for complete separation.
Solvent impurities. Ensure that the solvents used for purification are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: A good starting point for silica gel column chromatography is an eluent system of ethyl acetate in hexane.[1] You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis of your crude material. The ideal Rf value for your product on a TLC plate before running a column is typically around 0.2-0.3 for good separation.

Q2: What are some suitable solvents for recrystallizing this compound?

A2: Common solvents for the recrystallization of similar organic compounds include ethanol, methanol, ethyl acetate, and hexane, or a mixture of these.[2][3] For a bromo-ester compound, a good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or ethyl acetate) and then slowly add a less polar solvent (like hexane or heptane) until turbidity is observed, followed by slow cooling.

Q3: My purified product is a yellow oil, but the literature reports a solid. What should I do?

A3: The yellow color may indicate the presence of impurities. Further purification by a second round of column chromatography with a shallower solvent gradient might be necessary. If the product is pure by NMR and LC-MS but remains an oil, it is possible that it is a polymorphic form or that the literature report is for a different isomer. Attempting recrystallization from a different solvent system or trituration with a non-polar solvent like cold hexane might induce solidification.

Q4: How can I remove residual starting materials from my crude product?

A4: Unreacted starting materials can often be removed with a simple work-up procedure before chromatography. For instance, if the starting material is acidic or basic, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) respectively, can extract it from the organic layer containing your product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Packing the Column: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane, then 30%, etc.) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Troubleshooting Workflow

Purification_Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting start Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple Spots recrystallization Recrystallization tlc_analysis->recrystallization One Major Spot check_purity Check Purity (TLC, NMR, LC-MS) column_chromatography->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Pure impure_product Impure Product check_purity->impure_product Impure optimize_column Optimize Column Conditions (Solvent, Gradient) impure_product->optimize_column From Column change_recrystallization Change Recrystallization Solvent impure_product->change_recrystallization From Recrystallization re_purify Re-purify optimize_column->re_purify change_recrystallization->re_purify re_purify->column_chromatography

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Common side products in the synthesis of Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromothiazole-5-carboxylate. Our aim is to help you identify and resolve common issues, particularly the formation of side products, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halo-β-ketoester, typically ethyl 2-bromoacetoacetate or a related derivative, with a thioamide, such as thioformamide.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are:

  • Ethyl 2-halo-3-oxobutanoate: Ethyl 2-bromo-3-oxobutanoate or ethyl 2-chloro-3-oxobutanoate are commonly used.

  • Thioformamide: This reagent provides the nitrogen and sulfur atoms for the thiazole ring.

Common solvents for this reaction include ethanol, methanol, or other polar protic solvents. The reaction may be run under neutral or slightly acidic conditions.

Q3: I am observing a significant amount of an isomeric byproduct. What is it likely to be?

A common issue in the Hantzsch synthesis with unsymmetrical α-haloketones is the lack of complete regioselectivity. The primary isomeric side product is likely Ethyl 5-bromothiazole-4-carboxylate . This occurs due to the two possible modes of cyclization.

Q4: How can I minimize the formation of the isomeric side product?

Controlling the reaction conditions is crucial for improving regioselectivity. Factors that can influence the ratio of isomers include:

  • Temperature: Running the reaction at lower temperatures may favor the formation of one isomer over the other.

  • pH: The acidity of the reaction medium can influence the site of the initial nucleophilic attack. Neutral or mildly acidic conditions are generally preferred.[1]

  • Rate of addition: Slow addition of one reagent to the other can sometimes improve selectivity.

Q5: My yield is low, and the crude product is a complex mixture. What are other potential side products?

Besides the main isomeric byproduct, other side products can contribute to low yields and purification challenges. These may include:

  • Unreacted starting materials: Incomplete reaction can leave residual ethyl 2-bromoacetoacetate and thioformamide.

  • Hydrolysis products: The ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid if water is present, especially under acidic or basic conditions. Thioformamide can also hydrolyze.

  • Self-condensation products: The α-halo-β-ketoester can undergo self-condensation reactions.

  • Thiazolidine intermediates: Incomplete dehydration of the intermediate thiazolidine can lead to its presence in the crude product.

Troubleshooting Guide: Common Side Products

This guide provides a structured approach to identifying and mitigating common side products encountered during the synthesis of this compound.

Side Product Identification Probable Cause Prevention & Mitigation Strategies
Ethyl 5-bromothiazole-4-carboxylate (Isomer) - Similar polarity to the desired product, making separation by column chromatography challenging.- Distinct signals in 1H and 13C NMR spectra. The chemical shift of the proton on the thiazole ring will differ.Lack of complete regioselectivity in the Hantzsch thiazole synthesis. The nucleophilic attack of the sulfur atom of thioformamide can occur at either of the two electrophilic carbonyl carbons of the α-halo-β-ketoester.- Optimize Reaction Temperature: Experiment with a range of temperatures (e.g., 0 °C to reflux) to determine the optimal condition for maximizing the desired isomer.- Control pH: Maintain a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions which can affect regioselectivity.[1]- Purification: Careful column chromatography with a shallow solvent gradient may be required for separation. Alternatively, fractional crystallization could be explored.
Unreacted Starting Materials (Ethyl 2-bromoacetoacetate & Thioformamide) - Characteristic signals in the 1H NMR spectrum of the crude product.- Can often be removed by aqueous workup or column chromatography.- Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.- Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure completion.- Stoichiometry: Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.- Work-up: A thorough aqueous wash can help remove water-soluble starting materials like thioformamide.
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (Hydrolysis of Bromine) - Absence of the bromine signal in the mass spectrum and a corresponding shift in the NMR spectrum.Presence of water in the reaction mixture or during workup can lead to the hydrolysis of the bromo group.- Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Careful Work-up: Minimize contact with water during the workup procedure.
4-Bromothiazole-5-carboxylic acid (Ester Hydrolysis) - A broad singlet in the 1H NMR spectrum corresponding to the carboxylic acid proton.- Insoluble in non-polar organic solvents but soluble in aqueous base.Presence of acid or base and water during the reaction or workup.- Neutral Work-up: Use a neutral aqueous wash (e.g., brine) instead of acidic or basic washes if possible.- Anhydrous Conditions: As mentioned above, minimize water content.
Polymeric/Tarry Materials - Dark, insoluble materials in the reaction mixture.- Decomposition of starting materials or product at high temperatures.- Thioformamide is known to be unstable and can polymerize.- Temperature Control: Avoid excessive heating.- Use Fresh Thioformamide: Use freshly prepared or purified thioformamide.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via the Hantzsch synthesis is provided below. Note that optimization of reaction conditions is often necessary.

Synthesis of this compound

  • Reaction Setup: To a solution of thioformamide (1.0 eq) in anhydrous ethanol, add ethyl 2-bromo-3-oxobutanoate (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizing Reaction Pathways

To aid in understanding the synthetic process and the formation of potential side products, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials Ethyl 2-bromo-3-oxobutanoate Ethyl 2-bromo-3-oxobutanoate Reaction Reaction Ethyl 2-bromo-3-oxobutanoate->Reaction Thioformamide Thioformamide Thioformamide->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product This compound Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Side_Product_Formation cluster_products Possible Products Reactants Ethyl 2-bromo-3-oxobutanoate + Thioformamide Desired Product This compound Reactants->Desired Product Major Pathway Isomeric Side Product Ethyl 5-bromothiazole-4-carboxylate Reactants->Isomeric Side Product Minor Pathway (Regioselectivity Issue) Other Side Products Hydrolysis Products, Unreacted Starting Materials, Polymeric Materials Reactants->Other Side Products Side Reactions (Impurity Formation)

References

Overcoming dehalogenation in reactions with Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming dehalogenation during reactions with Ethyl 4-bromothiazole-5-carboxylate.

Troubleshooting Guide: Overcoming Dehalogenation

Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction encountered during cross-coupling reactions involving this compound. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Problem: Significant formation of Ethyl thiazole-5-carboxylate (dehalogenated byproduct) is observed during the reaction.

dot

cluster_0 Troubleshooting Workflow start Dehalogenation Observed q1 Review Reaction Conditions start->q1 a1_1 Sub-Optimal Ligand/Catalyst q1->a1_1 Is the catalyst system optimized? a1_2 Inappropriate Base q1->a1_2 Is the base appropriate? a1_3 Problematic Solvent q1->a1_3 Is the solvent a potential hydride source? a1_4 High Reaction Temperature q1->a1_4 Is the temperature too high? sol1 Screen Ligands: - Bulky, electron-rich phosphines (e.g., XPhos, SPhos) - N-heterocyclic carbenes (NHCs) a1_1->sol1 sol2 Select a Weaker/Non-nucleophilic Base: - K₂CO₃, Cs₂CO₃, K₃PO₄ - Avoid strong alkoxides if possible a1_2->sol2 sol3 Change Solvent: - Use aprotic, non-hydride donating solvents (e.g., Toluene, Dioxane) - Avoid DMF, alcohols if dehalogenation is severe a1_3->sol3 sol4 Lower Reaction Temperature: - Run reaction at the lowest effective temperature - Consider microwave irradiation for shorter reaction times a1_4->sol4 end Dehalogenation Minimized sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why does it occur with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom. This occurs when a palladium-hydride species is formed in the catalytic cycle, which can then undergo reductive elimination with the thiazole substrate to yield the dehalogenated product. Sources of hydride can include solvents (like DMF or alcohols), bases (especially those with β-hydrogens like alkoxides), or trace water in the reaction mixture.[1][2] Highly active palladium catalysts can also promote this side reaction.[3]

Q2: How does the choice of palladium catalyst and ligand affect dehalogenation?

A2: The choice of ligand is critical in controlling the rates of the desired cross-coupling pathway versus the undesired dehalogenation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are often effective at promoting the desired reductive elimination over dehalogenation.[4][5] These ligands can stabilize the palladium center and sterically hinder the approach of hydride sources.

Q3: Which bases are recommended to minimize dehalogenation?

A3: The base plays a crucial role and can also be a source of hydrides. While strong bases are often required for efficient catalysis, very strong bases like sodium tert-butoxide can sometimes promote dehalogenation.[4] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice to minimize this side reaction.[2]

Q4: What is the influence of the solvent on the extent of dehalogenation?

A4: Solvents that can act as hydrogen donors can significantly contribute to dehalogenation. For example, dimethylformamide (DMF) and alcohols can be sources of hydride.[2] Aprotic and non-hydride donating solvents like toluene, dioxane, or THF are generally preferred to suppress this side reaction.[3]

Q5: Can reaction temperature be optimized to control dehalogenation?

A5: Yes, higher reaction temperatures can increase the rate of dehalogenation.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling. In some cases, microwave irradiation can be beneficial as it allows for rapid heating to the desired temperature and shorter overall reaction times, which can minimize the formation of byproducts.[3]

Data Presentation: Ligand and Base Screening in Suzuki-Miyaura Coupling

The following table summarizes the impact of different ligands and bases on the yield of the desired product and the dehalogenated byproduct in a model Suzuki-Miyaura reaction of this compound with a generic boronic acid. Note: This data is illustrative and based on general principles and data for similar heterocyclic systems. Actual results may vary and require optimization.

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1004530
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O907515
Pd₂(dba)₃ / XPhosK₃PO₄Toluene8090<5
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane8088<5

dot

cluster_1 General Reaction Pathway vs. Dehalogenation ArBr This compound OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetalation Transmetalation (with Boronic Acid) ArPdBr->Transmetalation Dehalogenation Dehalogenation Pathway ArPdBr->Dehalogenation ArPdR Ar-Pd(II)-R(Ln) Transmetalation->ArPdR ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) ReductiveElimination->Product ArPdH Ar-Pd(II)-H(Ln) Dehalogenation->ArPdH HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->Dehalogenation ArPdH->Pd0 Regenerates Catalyst DehalogenatedProduct Dehalogenated Product (Ar-H) ArPdH->DehalogenatedProduct cluster_2 Key Factors Influencing Dehalogenation Dehalogenation Dehalogenation Catalyst Catalyst System (High Activity) Catalyst->Dehalogenation Base Base (Strong, Hydride Donor) Base->Dehalogenation Solvent Solvent (Hydride Donor) Solvent->Dehalogenation Temperature Temperature (High) Temperature->Dehalogenation

References

Technical Support Center: Optimizing Suzuki Coupling of Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromothiazole substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this important transformation. Thiazole moieties are prevalent in a wide range of biologically active compounds, making their functionalization a key step in medicinal chemistry and drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of bromothiazoles challenging?

The Suzuki coupling of bromothiazoles can be challenging due to the electronic nature of the thiazole ring. As an electron-rich heteroaryl halide, the oxidative addition of the palladium catalyst to the carbon-bromine bond can be a rate-limiting step.[1] Additionally, the Lewis basic nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, potentially leading to deactivation or interfering with the catalytic cycle.[2]

Q2: What are the most critical parameters to optimize for this reaction?

The most critical parameters to consider for a successful Suzuki coupling of bromothiazoles are the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[3][4] Each of these factors can significantly impact the reaction yield, selectivity, and the formation of side products.

Q3: Is it possible to perform a selective coupling on a thiazole with multiple halogen substituents?

Yes, selective coupling is possible due to the differential reactivity of carbon-halogen bonds. For instance, in a molecule like 2-bromo-5-iodothiazole, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 5-position under milder conditions, leaving the bromine at the 2-position available for a subsequent coupling reaction under more forcing conditions.[4]

Q4: Can I use boronic esters instead of boronic acids?

Yes, boronic esters, such as pinacol esters, can be excellent coupling partners. They are often used to increase the stability of the organoboron reagent and can be particularly useful for notoriously unstable boronic acids.[5][6] Using boronic esters can sometimes minimize side reactions like protodeboronation.

Troubleshooting Guide

Issue 1: Low or No Yield

Symptoms:

  • The starting bromothiazole is largely unreacted, as observed by TLC or LC-MS analysis.

  • The desired product is formed in yields significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Catalyst System The chosen palladium catalyst and ligand may not be active enough for the specific bromothiazole substrate.[1] Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Buchwald-type ligands like SPhos and XPhos are often effective for challenging heteroaryl couplings.[1][7] Pre-formed catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also be effective.[1][4]
Inappropriate Base The base may be too weak to facilitate the crucial transmetalation step or may not be sufficiently soluble in the reaction medium. Solution: Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] Cesium carbonate is often a good choice for difficult couplings due to its high solubility. Ensure the base is finely powdered and anhydrous.
Incorrect Solvent System The solvent must be able to solubilize all reactants, including the base, and be compatible with the catalyst system. Solution: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF.[1] Ensure the solvent is anhydrous (for the organic component) and properly degassed to prevent catalyst deactivation.
Suboptimal Reaction Temperature The reaction may require higher thermal energy to overcome the activation barrier for oxidative addition. Solution: Gradually increase the reaction temperature. Many Suzuki couplings of heteroaryl bromides are run at elevated temperatures, typically between 80-110 °C.[3][8]
Catalyst Deactivation The active Pd(0) catalyst can be oxidized and deactivated by oxygen. Impurities in reagents or solvents can also poison the catalyst. Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Use pure, degassed solvents and high-purity reagents. The appearance of palladium black can indicate catalyst decomposition.[6]
Issue 2: Significant Side Product Formation

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and desired product.

  • LC-MS or NMR analysis reveals the presence of common byproducts such as homocoupled boronic acid or protodeboronated starting material.

Potential Causes & Solutions:

Side Product Cause Prevention Strategies
Protodeboronation This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, often catalyzed by the base or even the palladium catalyst.[5][6] This is a very common side reaction, especially with electron-rich or unstable heteroaryl boronic acids.[2]Ensure the reaction is run under anhydrous and inert conditions.[6] Consider using more stable boronic esters (e.g., pinacol esters).[6] Using a "slow release" strategy with MIDA boronates can also minimize the concentration of free boronic acid.[5]
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It can be significant if the transmetalation step is slow or if oxygen is present in the reaction.[6][9]Optimize the catalyst and ligand system to favor the cross-coupling pathway.[6] Ensure the reaction is thoroughly degassed to remove oxygen.[9] Adjusting the stoichiometry of the reactants (typically 1:1.1 to 1:1.5 of halide to boronic acid) can also help.[6]
Protodebromination This is the replacement of the bromine atom on the thiazole ring with a hydrogen atom.This can occur under certain conditions and may be indicative of a competing reaction pathway. Re-evaluating the catalyst system and reaction conditions may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of common conditions used for the Suzuki coupling of bromothiazoles and other heteroaryl bromides. These should be used as a starting point for optimization.

Table 1: Common Catalyst Systems for Heteroaryl Suzuki Coupling
Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[7]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[7]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[7]2-5[7]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[7]2-5
Table 2: Illustrative Conditions for Heteroaryl Suzuki Couplings
EntryHeteroaryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8095
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092
32-BromothiopheneN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME8085
42'-Bromo-2-arylbenzothiazolePhenylboronic acidPd₂(dba)₃Na₂CO₃Dioxane/H₂O10083[1]

This table is for illustrative purposes. Optimal conditions may vary depending on the specific substrates.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromothiazole

This protocol provides a general starting point and may require optimization for specific substrates.[1]

Materials:

  • Bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[1]

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)[1]

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1][8]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.[6][8]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[8]

Visualizations

Catalytic Cycle and Workflows

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product start R-X (Bromothiazole) start->oxidative_addition boronic R'-B(OH)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Bromothiazole, Boronic Acid, & Base to Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction with Organic Solvent F->G H 8. Dry, Concentrate, & Purify G->H

Caption: A generalized experimental workflow for setting up a Suzuki coupling reaction.[1][6][8]

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction q1 Is the reaction temperature optimal? start->q1 a1_yes Increase Temperature (e.g., 80-110 °C) q1->a1_yes No q2 Is the catalyst system appropriate? q1->q2 Yes a1_yes->q2 a2_yes Screen Catalysts/Ligands (e.g., Buchwald ligands) q2->a2_yes No q3 Is the base correct? q2->q3 Yes a2_yes->q3 a3_yes Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) q3->a3_yes No q4 Are side reactions (e.g., protodeboronation) a major issue? q3->q4 Yes a3_yes->q4 a4_yes Use Boronic Ester, Ensure Anhydrous Conditions q4->a4_yes Yes end Re-evaluate & Optimize q4->end No a4_yes->end

Caption: A troubleshooting flowchart for addressing low yields in Suzuki coupling reactions.

References

Challenges in the scale-up synthesis of Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up synthesis of Ethyl 4-bromothiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically proceeds via a multi-step process. The most common approach is a variation of the Hantzsch thiazole synthesis.[1][2] This generally involves the condensation of an α-haloketone with a thioamide. For this specific molecule, a plausible route involves the reaction of ethyl 2-chloroacetoacetate with thioformamide to form an intermediate ethyl thiazole-5-carboxylate, followed by bromination. Another approach involves the use of brominated starting materials.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Low Yields: Competing side reactions and incomplete conversions can lead to lower than expected yields.

  • Impurity Profile: The formation of regioisomers, over-brominated products, or residual starting materials can complicate purification.

  • Reaction Control: Exothermic reactions, especially during bromination, can be difficult to manage at a larger scale, potentially leading to safety hazards and increased impurity formation.

  • Purification Difficulties: The product may require multiple purification steps, such as recrystallization or column chromatography, which can be time-consuming and costly at an industrial scale.[3]

  • Reagent Handling: Some reagents used in the synthesis can be toxic, corrosive, or moisture-sensitive, requiring special handling procedures and equipment for large-scale operations.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Suggested Solution
Inactive or impure reagents- Verify the quality and purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS).- Use freshly distilled solvents and ensure reagents are dry, especially for moisture-sensitive steps.
Incorrect reaction temperature- Optimize the reaction temperature. Some cyclization reactions may require heating to proceed at a reasonable rate, while bromination is often performed at low temperatures to control selectivity.- Ensure accurate temperature monitoring and control throughout the process.
Presence of moisture- Thoroughly dry all glassware before use.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are involved.
Inefficient mixing- On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics and selectivity.
High Impurity Profile
Potential Cause Suggested Solution
Over-bromination or formation of regioisomers - Optimize the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess can lead to di-brominated or other over-brominated species.- Control the reaction temperature carefully during bromination; lower temperatures generally favor higher selectivity.- The rate of addition of the brominating agent should be controlled to avoid localized high concentrations.
Residual starting materials - Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure complete conversion of the limiting reagent.- Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side reactions due to acidic or basic conditions - Use milder acidic or basic conditions during the reaction and workup to minimize degradation of the product or starting materials.[4]
Purification Challenges
Potential Cause Suggested Solution
Difficulty in isolating the product - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature.- If the product is highly soluble in the reaction solvent, consider performing a solvent swap to a solvent in which the product is less soluble to facilitate precipitation.
Inefficient removal of impurities by recrystallization - Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.- Consider a multi-step purification process, such as a preliminary filtration through a plug of silica gel followed by recrystallization.

Experimental Protocols

Key Experiment: Hantzsch-type Thiazole Synthesis and Bromination

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl thiazole-5-carboxylate (Illustrative)

  • To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add thioformamide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield ethyl thiazole-5-carboxylate.

Step 2: Bromination of Ethyl thiazole-5-carboxylate

  • Dissolve the ethyl thiazole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the cooled solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bromination Bromination cluster_purification Purification Start Start Reagents Ethyl 2-chloroacetoacetate + Thioformamide Start->Reagents Reaction1 Hantzsch-type Cyclization Reagents->Reaction1 Intermediate Ethyl thiazole-5-carboxylate Reaction1->Intermediate Reaction2 Electrophilic Bromination Intermediate->Reaction2 Brominating_Agent Bromine Brominating_Agent->Reaction2 Product This compound Reaction2->Product Workup Quenching & Extraction Product->Workup Purification_Step Recrystallization / Chromatography Workup->Purification_Step Final_Product Pure Product Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Problem Low Yield / High Impurities? Check_Reagents Verify Reagent Quality & Purity Problem->Check_Reagents yes Optimize_Temp Optimize Reaction Temperature Problem->Optimize_Temp yes Control_Addition Control Bromine Addition Rate Problem->Control_Addition yes Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Reagents->Monitor_Reaction Optimize_Temp->Monitor_Reaction Control_Addition->Monitor_Reaction Purification_Strategy Optimize Purification Method Monitor_Reaction->Purification_Strategy Solution Improved Synthesis Purification_Strategy->Solution

Caption: Troubleshooting logic for synthesis scale-up challenges.

References

Technical Support Center: Purifying Ethyl 4-bromothiazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Ethyl 4-bromothiazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Solvent is too non-polar or too polar: The compound is either too soluble or insoluble at all temperatures. - Too much solvent was used: The solution is not saturated enough for crystals to form.[1] - Supersaturation: The solution is stable beyond its saturation point and requires a trigger to crystallize.[2]- Solvent Selection: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a hexane/ethyl acetate mixture) to find one where the compound is sparingly soluble at room temperature but very soluble when hot.[3] - Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.[2] - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[1]
Low Yield of Recovered Crystals - Excessive solvent use: A significant amount of the compound remains dissolved in the mother liquor.[1][4] - Premature crystallization: Crystals form during hot filtration, leading to product loss.[1] - Washing with a solvent in which the compound is too soluble: The purified crystals are dissolving during the washing step.- Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required.[1] - Preheat Glassware: Ensure the funnel and receiving flask for hot filtration are preheated to prevent the solution from cooling and crystallizing prematurely.[1] - Use Cold Washing Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Product is Still Impure After Recrystallization - Cooling the solution too quickly: Impurities can become trapped within the rapidly forming crystal lattice.[1][4] - Inappropriate solvent choice: The impurities have similar solubility profiles to the desired compound in the chosen solvent.[1]- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[2] - Alternative Purification: If impurities persist, a different purification technique such as column chromatography may be necessary.[1]
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities. - Rapid cooling. - Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. - Add More Solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent, then cool slowly.[2][4] - Consider a Solvent Mixture: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent until the solution becomes turbid, then heat to clarify and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While a specific solvent system for this exact compound is not widely published, good starting points for ethyl esters of brominated thiazoles include alcohols (such as ethanol or n-butanol), esters (like ethyl acetate), and non-polar solvents like petroleum ether or hexanes, potentially in a mixed solvent system with a more polar solvent like ethyl acetate.[5] For a similar compound, Ethyl 2-bromothiazole-4-carboxylate, recrystallization from petroleum ether has been reported.

Q2: How do I perform a small-scale solvent test to find the ideal recrystallization solvent?

A2: Place a small amount of your crude compound (a few milligrams) into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good candidate solvent will dissolve the compound poorly at room temperature. Then, heat the tubes with the undissolved solid. An ideal solvent will fully dissolve the compound when hot. Finally, cool the solutions to see if crystals form.

Q3: My compound has a slight color. Should I use charcoal?

A3: If your crude product has a colored impurity, you can try adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Q4: Can I recover more product from the mother liquor?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor.[1] To do this, reduce the volume of the filtrate by evaporation and cool the concentrated solution again. Be aware that the second crop of crystals may be less pure than the first.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.

1. Solvent Selection:

  • Based on preliminary tests, select a suitable solvent or solvent pair. Good candidates include ethanol, n-butanol, ethyl acetate, or a mixture of hexanes and ethyl acetate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Logical Workflow

Recrystallization_Troubleshooting Start Crude this compound Solvent_Selection Select Solvent(s) for Testing (e.g., Ethanol, Ethyl Acetate, Hexanes) Start->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolve->Cooling No Hot_Filtration->Cooling Yes Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Oiling_Out Issue: Oiling Out Cooling->Oiling_Out Filtration Suction Filtration Ice_Bath->Filtration No_Crystals Issue: No Crystals Form Ice_Bath->No_Crystals Drying Dry Crystals Filtration->Drying Low_Yield Issue: Low Yield Filtration->Low_Yield Pure_Product Pure Product Drying->Pure_Product Impure_Product Issue: Product Still Impure Pure_Product->Impure_Product Induce_Crystallization Induce Crystallization (Scratch/Seed) or Concentrate No_Crystals->Induce_Crystallization Optimize_Solvent Re-evaluate Solvent Choice Low_Yield->Optimize_Solvent Slow_Cooling Ensure Slow Cooling Impure_Product->Slow_Cooling Chromatography Consider Column Chromatography Impure_Product->Chromatography Oiling_Out->Optimize_Solvent Induce_Crystallization->Filtration

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of Ethyl 4-bromothiazole-5-carboxylate via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For routine purification of this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase. Its polarity is well-suited for separating moderately polar compounds like this thiazole derivative from non-polar and highly polar impurities. In cases where the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[1][2]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is critical for good separation. A common starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a slightly more polar solvent.[3] A typical combination is hexane and ethyl acetate. You should first perform thin-layer chromatography (TLC) with varying ratios of these solvents to find a system that gives your product a retention factor (Rf) of approximately 0.3-0.4.[1]

Q3: How should I prepare my crude sample for loading onto the column?

A3: The sample should be dissolved in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent if solubility is an issue.[4] If the compound has poor solubility in the eluent, a dry loading technique is recommended.[2][4] This involves adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the column.[2][4]

Q4: What is a typical solvent gradient for eluting the compound?

A4: For gradient elution, you would start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute your compound and any more polar impurities. The specific gradient will depend on the separation observed on the TLC plates.

Q5: How can I detect the presence of this compound in the collected fractions?

A5: The most common method for monitoring the fractions is by TLC. Spot a small amount from each fraction onto a TLC plate and run it in the same solvent system used for the column. After elution, visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (such as potassium permanganate or iodine). Combine the fractions that contain the pure product.

Experimental Protocol: Purifying this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a stock of your chosen mobile phase (e.g., 90:10 hexane:ethyl acetate) based on preliminary TLC analysis.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Carefully add the mobile phase to the column.

    • If using flash chromatography, apply gentle pressure (1-2 psi) to the top of the column to increase the flow rate.[4]

    • Begin collecting fractions.

    • If a gradient is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Hexane:Ethyl AcetateStart with a 95:5 ratio and increase polarity as needed.
Target Rf 0.3 - 0.4Provides a good balance between separation and elution time.
Loading Method Dry LoadingRecommended for samples with poor solubility in the mobile phase.[2][4]
Flow Rate ~2 inches/minuteA typical flow rate for flash chromatography.

Troubleshooting Guide

Problem 1: My compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[1]

Problem 2: All my compounds are eluting together at the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Start with a less polar mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). Always check the first fraction, as your compound might have eluted very quickly.[1]

Problem 3: The separation between my product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can alter the selectivity and improve separation. Running a slower column can also sometimes improve resolution.

Problem 4: My compound appears to be decomposing on the column.

  • Possible Cause: The compound is unstable on silica gel, which can be slightly acidic.[1][2]

  • Solution:

    • Confirm instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If a new spot appears or the original spot streaks, it may be decomposing.[1]

    • Try deactivating the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase.[2]

    • Alternatively, use a different stationary phase like neutral alumina.[1]

Problem 5: The column runs dry.

  • Possible Cause: The solvent level dropped below the top of the silica bed.

  • Solution: This can introduce cracks and bubbles, leading to poor separation.[4] The column run will likely need to be repeated. Always ensure there is enough solvent above the stationary phase.

Experimental Workflow Diagram

TroubleshootingWorkflow problem problem cause cause solution solution start start start_node Start Troubleshooting p1 Problem: No Elution p2 Problem: Poor Separation p3 Problem: Compound Streaking/ Decomposition p4 Problem: Elution at Solvent Front c1 Cause: Eluent too non-polar p1->c1 Diagnosis s1 Solution: Increase eluent polarity c1->s1 Action c2 Cause: Incorrect solvent system p2->c2 Diagnosis s2 Solution: Change solvent system or run slower c2->s2 Action c3 Cause: Compound unstable on silica p3->c3 Diagnosis s3 Solution: Deactivate silica (add NEt3) or use alumina c3->s3 Action c4 Cause: Eluent too polar p4->c4 Diagnosis s4 Solution: Decrease eluent polarity c4->s4 Action

References

Preventing byproduct formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment, leading to the formation of unwanted byproducts.

Issue 1: Presence of an Isomeric Byproduct Detected by NMR and Mass Spectrometry.

  • Question: My characterization data (¹H NMR, ¹³C NMR, and MS) suggests the presence of an isomer of my target 2-aminothiazole. What is this byproduct and how can I avoid its formation?

  • Answer: A common byproduct in the Hantzsch thiazole synthesis, particularly when using N-substituted thioureas, is the 3-substituted 2-imino-2,3-dihydrothiazole.[1][2] This isomer arises from a change in the regioselectivity of the cyclization step.

    Root Cause and Solution:

    • Acidic Conditions: The formation of the 2-imino-2,3-dihydrothiazole is significantly favored under acidic conditions.[1][2] The use of strong acids as catalysts or acidic solvents can promote the protonation of the thioamide nitrogen, leading to the alternative cyclization pathway.

      • Recommendation: Maintain a neutral or slightly basic reaction medium. If an acid catalyst was used, consider switching to a non-acidic catalyst or a catalyst-free system, potentially with the aid of microwave or ultrasonic irradiation to facilitate the reaction.[1] Neutralization of the reaction mixture with a weak base like sodium bicarbonate or sodium carbonate upon completion is a common practice to isolate the desired 2-aminothiazole product.[3]

Issue 2: Low Yield and a Complex Mixture of Products Observed on TLC.

  • Question: My reaction has a low yield of the desired thiazole, and the TLC plate shows multiple spots, indicating a complex mixture. What are the potential causes and how can I improve the reaction's selectivity?

  • Answer: A low yield and the presence of multiple byproducts can stem from several factors, including suboptimal reaction conditions and the purity of the starting materials.

    Potential Causes and Solutions:

    • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to various side reactions. α-haloketones, in particular, can be unstable.

      • Recommendation: Ensure the purity of your starting materials. If necessary, purify the α-haloketone and thioamide by recrystallization or column chromatography before use.

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products.

      • Recommendation: While a 1:1 stoichiometry is the theoretical standard, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion and ensure the full consumption of the α-haloketone.[1]

    • Suboptimal Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

      • Recommendation: If the reaction is sluggish at room temperature, consider increasing the temperature. However, excessively high temperatures can lead to degradation. Optimization of the temperature for your specific substrates is recommended.

    • Alternative Energy Sources: Conventional heating can sometimes lead to localized overheating and byproduct formation.

      • Recommendation: The use of microwave or ultrasonic irradiation can provide more uniform and rapid heating, often leading to higher yields and cleaner reactions in shorter timeframes.[1]

Issue 3: Formation of Tarry, Insoluble Materials.

  • Question: My reaction has produced a significant amount of dark, tarry material that is difficult to purify. What causes this and how can it be prevented?

  • Answer: The formation of tarry byproducts often indicates polymerization or degradation of the starting materials or intermediates.

    Potential Causes and Solutions:

    • Instability of Reactants: α-Haloketones can be susceptible to self-condensation or polymerization, especially under basic conditions or at elevated temperatures.

      • Recommendation: Use freshly prepared or purified α-haloketones. Add the α-haloketone slowly to the reaction mixture containing the thioamide to maintain a low instantaneous concentration.

    • Prolonged Reaction Times: Leaving the reaction to proceed for an extended period, especially at high temperatures, can lead to the decomposition of products and intermediates.

      • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4] Quench the reaction as soon as the starting materials have been consumed to a satisfactory extent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch thiazole synthesis?

A1: The most frequently encountered byproduct is the 3-substituted 2-imino-2,3-dihydrothiazole, which is an isomer of the desired 2-aminothiazole.[1][2] This is especially prevalent when N-substituted thioureas are used under acidic conditions. Other potential but less common byproducts can include small amounts of bis(thiazolyl) compounds or products arising from the self-condensation of the α-haloketone.

Q2: How does the choice of solvent affect byproduct formation?

A2: The solvent can influence both the reaction rate and the product distribution. Polar protic solvents like ethanol are commonly used and generally provide good results. Some modern "green" approaches utilize water, polyethylene glycol (PEG), or even solvent-free conditions, which can lead to cleaner reactions and easier workup. The acidity or basicity of the solvent system is a critical factor, with acidic conditions favoring the formation of the 2-imino-2,3-dihydrothiazole byproduct.[2]

Q3: Can the order of addition of reagents impact the outcome of the reaction?

A3: Yes, the order of addition can be important. It is often recommended to add the α-haloketone to a solution of the thioamide. This helps to keep the concentration of the reactive α-haloketone low, which can minimize side reactions such as self-condensation.

Q4: Are there any recommended catalysts to improve the selectivity of the Hantzsch synthesis?

A4: While the classic Hantzsch synthesis can be performed without a catalyst, various catalysts can improve the reaction's efficiency and selectivity. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in greener synthesis protocols.[4] The use of a catalyst can often allow for milder reaction conditions, which can help to suppress byproduct formation.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis and the point at which the reaction can diverge to form the isomeric 2-imino-2,3-dihydrothiazole byproduct.

Hantzsch_Byproduct_Formation Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Cyclization_Point Cyclization Intermediate1->Cyclization_Point Hydroxythiazoline 4-Hydroxy-4,5-dihydrothiazole Intermediate Cyclization_Point->Hydroxythiazoline Neutral/Basic Conditions Byproduct_Intermediate Alternative Cyclization (N-attack first) Cyclization_Point->Byproduct_Intermediate Acidic Conditions Product Desired 2-Aminothiazole Hydroxythiazoline->Product Dehydration Byproduct 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) Byproduct_Intermediate->Byproduct Dehydration Acid_Condition Acidic Conditions Acid_Condition->Cyclization_Point

Caption: Hantzsch thiazole synthesis pathway and byproduct formation.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction conditions on the yield of the desired thiazole product versus the isomeric byproduct.

Entryα-HaloketoneN-Substituted ThioureaConditionsRatio (2-Aminothiazole : 2-Imino-2,3-dihydrothiazole)Yield (%)Reference
1ChloroacetoneN-MethylthioureaEtOH, reflux, neutral>95 : <5~85[2]
2ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2), 80°C, 20 min27 : 73~90 (total)[2]
3Phenacyl bromideN-PhenylthioureaEtOH, reflux, neutral>95 : <5~92[2]
4Phenacyl bromideN-Phenylthiourea10M HCl-EtOH (1:2), 80°C, 20 min60 : 40~88 (total)[2]

Note: The yields and ratios are approximate and can vary depending on the specific substrates and reaction setup.

Experimental Protocols for Minimizing Byproduct Formation

Protocol 1: Neutral Condition Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard procedures that favor the formation of the 2-aminothiazole product.

  • Materials:

    • 2-Bromoacetophenone (1.99 g, 10 mmol)

    • Thiourea (0.91 g, 12 mmol)

    • Ethanol (50 mL)

    • Saturated sodium bicarbonate solution

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

    • Add 2-bromoacetophenone to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add saturated sodium bicarbonate solution to the stirred reaction mixture until the pH is neutral to slightly basic (pH 7-8).

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum. If further purification is required, the product can be recrystallized from ethanol.

Protocol 2: Microwave-Assisted Synthesis for a Cleaner Reaction Profile

This protocol utilizes microwave irradiation to accelerate the reaction and potentially reduce byproduct formation.

  • Materials:

    • α-Haloketone (1 mmol)

    • Thioamide or Thiourea (1.2 mmol)

    • Ethanol (5-10 mL) in a microwave-safe reaction vessel

  • Procedure:

    • Combine the α-haloketone, thioamide/thiourea, and ethanol in a microwave-safe reaction vessel equipped with a magnetic stir bar.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature will depend on the specific substrates.

    • Monitor the reaction progress by TLC.

    • After completion, cool the vessel to room temperature.

    • Work up the reaction as described in Protocol 1 (neutralization, precipitation, filtration, and washing).

By following these guidelines and protocols, researchers can significantly minimize the formation of byproducts in the Hantzsch thiazole synthesis, leading to higher yields of the desired product and simplified purification procedures.

References

Validation & Comparative

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 4-bromothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in the design of novel therapeutic agents. Within this diverse chemical family, derivatives of Ethyl 4-bromothiazole-5-carboxylate are emerging as a focal point of interest due to their potential across various biological domains. This guide offers an objective comparison of their performance, supported by available experimental data, to illuminate their structure-activity relationships and guide future research endeavors.

While a comprehensive comparative study on a wide array of this compound derivatives remains to be published, the existing body of research on closely related thiazole-based compounds provides valuable insights into their potential antimicrobial and anticancer activities. The core structure of this compound serves as a versatile platform for chemical modification, allowing for the exploration of diverse biological targets.

Comparative Biological Activity

It is a common strategy in medicinal chemistry to utilize the ethyl 2-amino-4-methylthiazole-5-carboxylate core to synthesize a variety of biologically active compounds. For instance, modifications at the 2-amino position have yielded derivatives with notable antimicrobial and anticancer properties. These studies suggest that the nature of the substituent at this position plays a crucial role in determining the biological activity profile.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are paramount. Below are representative protocols for key assays used to evaluate the biological activities of thiazole derivatives.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized compounds is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Cultures: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media overnight at 37°C (for bacteria) or 28°C (for fungi).

  • Preparation of Test Compounds: The thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5 - 2.5 x 10^3 CFU/mL for fungi.

  • Incubation: The plates are incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the thiazole derivatives on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A-549 - lung, Bel7402 - liver, HCT-8 - colon) are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms of action, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Inhibition of Tubulin Polymerization

One of the well-established mechanisms of action for certain thiazole-containing anticancer agents is the inhibition of tubulin polymerization.[2] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[2]

Thiazole Thiazole Derivative Tubulin β-Tubulin Thiazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Thiazole->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1. Inhibition of Tubulin Polymerization by Thiazole Derivatives.

Modulation of Kinase Signaling Pathways

Many thiazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1] By blocking the activity of these kinases, thiazole-based inhibitors can effectively halt the progression of cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTOR Inhibits

Figure 2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative data on its derivatives is currently limited, the broader understanding of the structure-activity relationships of thiazole-based compounds provides a strong foundation for future research. The exploration of various substituents at different positions of the thiazole ring is likely to yield potent and selective modulators of biological targets implicated in cancer and infectious diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future drug discovery and development efforts.

References

A Comparative Analysis of Ethyl 4-bromothiazole-5-carboxylate and its 2-bromo Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, thiazole derivatives stand out as crucial scaffolds in the development of novel therapeutic agents. Their versatile chemical nature allows for a wide array of substitutions, leading to a diverse range of biological activities. Among these, brominated thiazole esters serve as key intermediates for the synthesis of more complex molecules. This guide provides a detailed comparison of two isomeric compounds: Ethyl 4-bromothiazole-5-carboxylate and its more commonly utilized counterpart, Ethyl 2-bromothiazole-5-carboxylate. Due to the limited availability of experimental data for the 4-bromo isomer, this comparison also draws upon data for the closely related Ethyl 2-bromothiazole-4-carboxylate to infer and contrast the potential properties stemming from the positional variation of the bromo and carboxylate groups.

Physicochemical Properties

The position of the bromine atom and the ethyl carboxylate group on the thiazole ring significantly influences the physicochemical properties of these isomers. A summary of available data is presented below.

PropertyEthyl 2-bromothiazole-5-carboxylateEthyl 2-bromothiazole-4-carboxylate
CAS Number 41731-83-3[1]100367-77-9[2]
Molecular Formula C₆H₆BrNO₂S[1]C₆H₆BrNO₂S[2]
Molecular Weight 236.09 g/mol [1]236.09 g/mol [2]
Physical Form Solid[1]Powder[2]
Melting Point Not available67-71 °C[2]
Boiling Point 216-217 °C[1]>110 °C[2]
Density 1.581 g/mL at 25 °C[1]Not available

Synthesis and Reactivity

The synthetic routes to these bromothiazole esters generally involve multi-step sequences, often culminating in a Sandmeyer-type reaction to introduce the bromine atom onto a pre-formed aminothiazole ring.

Ethyl 2-bromothiazole-5-carboxylate is typically synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion.[3]

Ethyl 2-bromothiazole-4-carboxylate is prepared via a two-step process starting from ethyl 3-bromopropanoate and thiourea to first form 2-amino-4-thiazolecarboxylic acid ethyl ester. This intermediate then undergoes a diazotization reaction in the presence of a bromide source to yield the final product.[4]

The reactivity of the bromo substituent is a key factor in the utility of these isomers as synthetic intermediates. In thiazole systems, the C2 position is generally more electron-deficient and thus more susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to the C4 position. This makes the bromine atom in Ethyl 2-bromothiazole-5-carboxylate more readily displaced in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This higher reactivity at the 2-position is a critical consideration for synthetic planning.[5]

Biological Activity and Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][6][7][8][9] While direct comparative biological data for these specific isomers is scarce, their role as precursors to biologically active molecules is well-documented.

Ethyl 2-bromothiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor used for the treatment of gout.[3] It is also utilized in the development of novel antibiotic and anti-gout medications.[3]

The biological applications of This compound and its 2,4-isomer are less specifically documented in the available literature. However, the thiazole-4-carboxylate scaffold is a component of various biologically active compounds, suggesting that these isomers could also serve as valuable building blocks in drug discovery programs targeting a range of diseases.[10] For instance, thiazole derivatives have been investigated as inhibitors of various kinases, and their mechanism of action often involves interference with critical cell signaling pathways.[11][12]

Experimental Protocols

Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester

  • In a nitrogen-protected flask, a mixture of ethyl 3-bromopropanoate (6.0g, 31mmol) and thiourea (2.3g, 31mmol) is refluxed at 120°C for 30 minutes.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is dissolved in ethyl acetate.

  • The organic layer is washed sequentially with distilled water and saturated brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield yellow 2-amino-4-thiazolecarboxylic acid ethyl ester.[4]

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

  • In a round-bottom flask, sodium nitrite (7.1g, 102.3mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) from the previous step are added to dimethyl sulfoxide and heated to 60°C with stirring until completely dissolved.

  • The flask is then placed in an ice bath.

  • A solution of 40% hydrobromic acid (20.7g, 102.3mmol) in dimethyl sulfoxide is slowly added.

  • The reaction is allowed to proceed in the ice bath for 30 minutes, with monitoring by thin-layer chromatography.

  • After the reaction is complete, ethyl acetate is added, and the organic layer is washed with distilled water and saturated brine.

  • The organic layer is dried, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallized from petroleum ether to obtain the final product.[4]

Visualizations

To illustrate the synthetic strategies and potential biological relevance of these compounds, the following diagrams are provided.

G Synthesis Workflow for Ethyl 2-bromothiazole-4-carboxylate cluster_0 Step 1: Aminothiazole Formation cluster_1 Step 2: Sandmeyer-type Bromination Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate Reflux (120°C) Reflux (120°C) Ethyl 3-bromopropanoate->Reflux (120°C) Thiourea Thiourea Thiourea->Reflux (120°C) Ethyl 2-amino-4-thiazolecarboxylate Ethyl 2-amino-4-thiazolecarboxylate Reflux (120°C)->Ethyl 2-amino-4-thiazolecarboxylate NaNO2, HBr NaNO2, HBr Ethyl 2-amino-4-thiazolecarboxylate->NaNO2, HBr Ethyl 2-bromothiazole-4-carboxylate Ethyl 2-bromothiazole-4-carboxylate NaNO2, HBr->Ethyl 2-bromothiazole-4-carboxylate

Caption: Synthetic workflow for Ethyl 2-bromothiazole-4-carboxylate.

G Hypothesized Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Inhibition

References

Navigating the Structure-Activity Landscape of Thiazole-5-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of pharmacologically active agents. This guide delves into the structure-activity relationships (SAR) of ethyl 4-bromothiazole-5-carboxylate analogs and related derivatives, offering a comparative analysis of their biological performance supported by experimental data. We aim to provide a clear, data-driven overview to inform the rational design of novel therapeutics.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules that can modulate biological targets with high affinity and specificity. Modifications at different positions of the thiazole ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on derivatives of the ethyl thiazole-5-carboxylate scaffold, exploring how substitutions at the C2 and C4 positions impact their anticancer, antimicrobial, and enzyme-inhibitory activities.

Comparative Analysis of Biological Activity

The biological evaluation of various ethyl thiazole-5-carboxylate analogs has revealed potent activity across different therapeutic areas. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the efficacy of different substitution patterns.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B, which are implicated in cancer cell proliferation.[1]

Table 1: In Vitro Anticancer Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound IDR1 (C2-position)R2 (C4-position)Cancer Cell LineActivity (IC50, µM)Reference
1 2-(5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxamido)-CH3Fusarium graminearum58% inhibition at 100 mg/L[2]
2 2-(5-methyl-3-phenylisoxazole-4-carboxamido)-CH3Thanatephorus cucumeris55% inhibition at 100 mg/L[2]
3 2-(5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxamido)-CH3Botrytis cinerea52% inhibition at 100 mg/L[2]
4c 4-chlorophenyl-CF3MDA-MB-231 (Breast)3.52[3]
4d 3-nitrophenyl-CF3MDA-MB-231 (Breast)1.21[3]

Note: The data for compounds 1, 2, and 3 are presented as percent inhibition at a fixed concentration, as IC50 values were not provided in the source.

Antimicrobial Activity

The thiazole nucleus is also a key component of many antimicrobial agents. The following table presents the minimum inhibitory concentrations (MIC) of various analogs against bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound IDR1 (C2-position)R2 (C4-position)MicroorganismActivity (MIC, µg/mL)Reference
5a 2-(2-mercaptoacetamido)-CH3Staphylococcus aureus>100[4]
3d 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-CH3Escherichia coli12.5[4]
3f 2-(2-((5-nitro-1H-benzimidazol-2-yl)thio)acetamido)-CH3Candida albicans6.25[4]
3g 2-(2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-CH3Aspergillus niger25[4]
Enzyme Inhibition

Specific thiazole derivatives have been designed as inhibitors of enzymes such as Monoacylglycerol Lipase (MAGL) and Vascular Adhesion Protein-1 (VAP-1), which are therapeutic targets for cancer and inflammatory diseases, respectively.[5][6]

Table 3: Enzyme Inhibitory Activity of Thiazole-5-Carboxylate Analogs

Compound IDR1 (C2-position)R2 (C4-position)Target EnzymeActivity (IC50, µM)Reference
3g 2-amino-4-substituted phenyl-CH3MAGL0.037[5]
4c 2-amino-4-substituted phenyl-CH3MAGL0.063[5]
110 4-(phenoxymethyl)-HPTP1B4.46[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in serial dilutions) for 48-72 hours. A vehicle control (e.g., DMSO) is included.[7]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7]

  • Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is proportional to the absorbance, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This fluorogenic substrate assay is used to determine the inhibitory activity of compounds against MAGL.[8][9]

  • Reaction Setup: The assay is performed in a 96-well plate. The test inhibitors are pre-incubated with the MAGL enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.5) for 30 minutes.[8][9]

  • Substrate Addition: A fluorogenic substrate, such as 2-arachidonoylglycerol-based fluorogenic substrate (AA-HNA), is added to initiate the enzymatic reaction.[8][9]

  • Fluorescence Measurement: The fluorescence intensity is measured at regular intervals over a period of 30 minutes using a plate reader. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.[8][9]

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value is then determined from a dose-response curve.[8]

Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay

This assay measures the amine oxidase activity of VAP-1.[10]

  • Enzyme Reaction: Recombinant human VAP-1 is incubated with a substrate (e.g., a primary amine) in a suitable buffer. The enzymatic reaction produces hydrogen peroxide.[6][10]

  • Detection: The amount of hydrogen peroxide produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.[10]

  • Inhibitor Screening: Test compounds are pre-incubated with the VAP-1 enzyme before the addition of the substrate.

  • Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the signal compared to the control. IC50 values are calculated from the dose-response curves.

Visualizing Molecular Interactions and Pathways

To better understand the biological context in which these thiazole derivatives operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

VAP1_Signaling_Pathway cluster_endothelium Blood Vessel Wall Leukocyte Leukocyte VAP1 VAP-1 Leukocyte->VAP1 Adhesion Endothelium Endothelial Cell H2O2 H₂O₂ VAP1->H2O2 Adhesion Leukocyte Adhesion & Transmigration VAP1->Adhesion Mediates Amine Primary Amine (Substrate) Amine->VAP1 Oxidative Deamination H2O2->Adhesion Promotes Inflammation Inflammation Adhesion->Inflammation

Caption: VAP-1 mediated leukocyte adhesion and transmigration.

SAR_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT, Enzyme Assay) Purification->Screening Data Data Analysis (IC50, MIC determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Guides Optimization->Synthesis Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

References

Comparative analysis of different synthetic routes to substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted thiazoles is a critical endeavor, as the thiazole ring is a privileged scaffold in numerous biologically active compounds. This guide presents a comparative analysis of three classical and widely used synthetic routes to substituted thiazoles: the Hantzsch synthesis, the Cook-Heilbron synthesis, and an adaptation of the Robinson-Gabriel synthesis. By providing quantitative data, detailed experimental protocols, and visualizations, this document aims to facilitate the selection of the most appropriate synthetic strategy.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The selection of a synthetic pathway to substituted thiazoles is influenced by several factors, including the desired substitution pattern, the availability of starting materials, and reaction efficiency. The following table summarizes the key quantitative parameters of the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 12 hRoom Temp. - Reflux80 - 99%Well-established, broad substrate scope, generally high yields.[1]Often requires pre-functionalized starting materials.
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min90 - 120 °C~92%Significantly reduced reaction times and often improved yields.[1]Requires specialized microwave instrumentation.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Hours to daysRoom Temperature"Significant"Provides access to 5-aminothiazoles under mild conditions.[2][3]Primarily limited to the synthesis of 5-aminothiazoles.[2]
Robinson-Gabriel Synthesis (Thiazole Adaptation) α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent2 - 12 h~170 °C (for P₄S₁₀)Moderate to GoodAccess to 2,5-disubstituted thiazoles from readily available starting materials.[4]Requires stoichiometric thionating agents and often high temperatures.[3]

Visualizing the Synthetic Pathways

To elucidate the transformations in these syntheses, the following diagrams illustrate the core reaction pathways.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic attack by S thioamide Thioamide/ Thiourea thioamide->intermediate thiazole Substituted Thiazole intermediate->thiazole Cyclization & Dehydration

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile intermediate Dithiocarbamate Intermediate alpha_aminonitrile->intermediate Nucleophilic attack by N cs2 Carbon Disulfide cs2->intermediate thiazole 5-Aminothiazole intermediate->thiazole Intramolecular Cyclization & Tautomerization

Figure 2: Cook-Heilbron Synthesis Workflow.

Robinson_Gabriel_Thiazole_Synthesis acylamino_ketone α-Acylamino ketone intermediate Thioamide Intermediate acylamino_ketone->intermediate Thionation thionating_agent P₄S₁₀ or Lawesson's Reagent thionating_agent->intermediate thiazole 2,5-Disubstituted Thiazole intermediate->thiazole Intramolecular Cyclization & Dehydration

Figure 3: Robinson-Gabriel Synthesis for Thiazoles Workflow.

Detailed Methodologies and Experimental Protocols

This section provides a comprehensive overview of each synthetic route, including detailed, step-by-step experimental protocols for the synthesis of specific substituted thiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and highly versatile method for the preparation of thiazole derivatives, typically proceeding with high yields.[1] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[3]

This protocol is adapted from a standard laboratory procedure for the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to 100°C with stirring for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into 20 mL of 5% sodium carbonate solution and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and air dry.

Expected Yield: Approximately 99%.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents, operating under mild, often aqueous, conditions.[2]

This protocol outlines the synthesis of 5-amino-2-mercaptothiazole.[1][2]

Materials:

  • Aminoacetonitrile hydrochloride (1.0 eq)

  • Carbon disulfide (1.2 eq)

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve aminoacetonitrile hydrochloride in pyridine in a suitable flask.

  • Add carbon disulfide and stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically several hours).

  • Remove the pyridine under reduced pressure.

  • Triturate the residue with cold ethanol to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Expected Yield: This reaction is reported to give "significant" yields, though specific quantitative data can vary.[2]

Robinson-Gabriel Synthesis for Thiazoles

While the Robinson-Gabriel synthesis traditionally yields oxazoles, it can be adapted to produce 2,5-disubstituted thiazoles by reacting an α-acylamino ketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4]

This protocol describes the synthesis of 2,5-diphenylthiazole from N-(2-oxo-2-phenylethyl)benzamide.

Materials:

  • N-(2-oxo-2-phenylethyl)benzamide (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)

  • Toluene or Xylene

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend N-(2-oxo-2-phenylethyl)benzamide and phosphorus pentasulfide in toluene.

  • Reflux the mixture with stirring for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, cautiously quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous phase with toluene.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Expected Yield: Moderate to good yields are typically obtained.

Conclusion

The synthesis of substituted thiazoles is achievable through several robust and adaptable methods. The Hantzsch synthesis offers a versatile and high-yielding approach for a broad range of derivatives. The Cook-Heilbron synthesis is particularly advantageous for the preparation of 5-aminothiazoles under mild conditions. The Robinson-Gabriel synthesis provides an effective route to 2,5-disubstituted thiazoles. The advent of modern techniques, such as microwave-assisted synthesis, further enhances the efficiency of these classical reactions. The information and protocols presented in this guide are intended to assist researchers in making informed decisions for the strategic synthesis of thiazole-based compounds in their drug discovery and development efforts.

References

Unlocking Therapeutic Potential: A Comparative Guide to Ethyl 4-bromothiazole-5-carboxylate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous journey. Ethyl 4-bromothiazole-5-carboxylate has emerged as a versatile scaffold in medicinal chemistry, yielding a diverse array of derivatives with promising inhibitory activities against various key enzymes implicated in a range of diseases. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid in the advancement of drug discovery efforts.

This document summarizes the available quantitative data on the enzyme inhibitory activities of various derivatives synthesized from this compound and related structures. Detailed experimental protocols for the cited assays are provided to ensure reproducibility and facilitate further investigation.

Dual Inhibition of 15-Lipoxygenase and Carbonic Anhydrase II

A notable area of investigation has been the development of dual inhibitors targeting both 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II). A series of substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates, which can be conceptually derived from a 4-methyl analog of this compound, has demonstrated potent inhibitory activity against both enzymes.[1]

Quantitative Efficacy Data

The inhibitory activities of these derivatives against 15-LOX and bovine carbonic anhydrase II (bCA II) were quantified as IC50 values. The results for a selection of the most potent compounds are presented below.

Compound IDSubstituent (R)15-LOX IC50 (μM)bCA II IC50 (μM)
5a 4-OH0.12 ± 0.0022.93 ± 0.22
5h 3,4-di-OHNot specified1.26 ± 0.24
- Baicalein (Standard)0.23 ± 0.005-

Table 1: Inhibitory efficacy of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate derivatives against 15-lipoxygenase and bovine carbonic anhydrase II. Data sourced from Saeed et al., 2017.[1]

Compound 5a emerged as a particularly potent dual inhibitor, exhibiting significantly stronger inhibition of 15-LOX than the standard inhibitor, baicalein.[1]

Experimental Protocols

In vitro 15-Lipoxygenase Inhibition Assay: [1] The assay was performed using a spectrophotometric method. The reaction mixture contained 160 µL of 100 mM sodium phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 20 µL of 15-lipoxygenase from Glycine max (10,000 U/mL). The mixture was incubated at 25 °C for 10 minutes. The reaction was then initiated by the addition of 10 µL of linoleic acid substrate solution. The change in absorbance was monitored at 234 nm for 6 minutes. All reactions were performed in triplicate. The percentage of inhibition was calculated, and the IC50 values were determined using GraphPad Prism software.

In vitro Carbonic Anhydrase II Inhibition Assay: [1] The inhibitory effect on bovine carbonic anhydrase II was measured using a known method. The assay relies on the esterase activity of CA II. The reaction involved monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol at 400 nm. The IC50 values were determined from a plot of percentage inhibition versus the concentration of the inhibitor.

Synthesis Workflow

The general synthetic pathway for preparing these dual inhibitors involves the reaction of a substituted benzaldehyde with a hydrazinylthiazole derivative.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Condensation Condensation Substituted Benzaldehyde->Condensation Hydrazinylthiazole Hydrazinylthiazole Hydrazinylthiazole->Condensation Thiazole Derivatives Thiazole Derivatives Condensation->Thiazole Derivatives

Synthesis of Thiazole Derivatives

Thiazole Derivatives as Kinase Inhibitors

The thiazole scaffold is a common feature in many kinase inhibitors. While specific studies originating directly from this compound are limited, a review of recent literature highlights the potential of 1,3-thiazole-5-carboxylic acid derivatives as potent inhibitors of protein kinase CK2.[2] One study identified a compound with an IC50 of 0.4 μM against CK2 through in vitro testing using a P32 radioactive kinase assay.[2] This suggests that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors.

Signaling Pathway Context

Protein kinases are crucial components of cell signaling pathways that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The following diagram illustrates a simplified kinase signaling pathway.

Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Inhibitor Inhibitor Inhibitor->Signaling Cascade

Kinase Signaling Pathway Inhibition

Future Directions

The available data, though limited to specific scaffolds, strongly suggests that derivatives of this compound represent a promising avenue for the discovery of novel enzyme inhibitors. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives is warranted. In particular, exploring modifications at the 2- and 4-positions of the thiazole ring, while retaining the core 4-bromo-5-carboxylate structure, could lead to the identification of potent and selective inhibitors for a variety of enzymatic targets. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

In vitro testing of compounds synthesized from Ethyl 4-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro biological activities of compounds synthesized from Ethyl 4-bromothiazole-5-carboxylate. This report details their performance against various cell lines and microbial strains, comparing them with established alternatives and providing the underlying experimental data and protocols.

In the quest for novel therapeutic agents, thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The versatile scaffold of thiazole allows for diverse chemical modifications, leading to the synthesis of potent and selective drug candidates. This guide focuses on the in vitro testing of compounds derived from this compound, a key building block for generating a library of bioactive molecules. The bromine atom at the 4-position serves as a versatile handle for introducing various functionalities, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the synthesis of a wide array of derivatives.[3][4]

Anticancer Activity: A Comparative Look

Novel thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The in vitro anticancer activity of synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][6] The results are typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth.

Below is a comparative summary of the in vitro anticancer activity of representative thiazole derivatives against different human cancer cell lines. For comparison, the activity of Doxorubicin, a standard chemotherapeutic agent, is included.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative A Breast (MCF-7)7.5Doxorubicin1.2
Thiazole Derivative B Colon (HT-29)5.2Doxorubicin0.9
Thiazole Derivative C Lung (A549)10.1Doxorubicin1.5
Thiazole Derivative D Prostate (PC-3)8.9Doxorubicin1.8

Note: The data presented for Thiazole Derivatives A-D are representative values based on published studies on similar thiazole compounds and are for comparative purposes.

Antimicrobial Activity: Performance Against Pathogenic Microbes

Thiazole derivatives have also shown potent activity against a range of bacterial and fungal pathogens.[7][8] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

The following table compares the in vitro antimicrobial activity of representative thiazole derivatives with standard antibiotics.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiazole Derivative E Staphylococcus aureus8Ciprofloxacin1
Thiazole Derivative F Escherichia coli16Ciprofloxacin0.5
Thiazole Derivative G Candida albicans4Fluconazole2
Thiazole Derivative H Aspergillus niger8Amphotericin B1

Note: The data for Thiazole Derivatives E-H are representative values from studies on analogous thiazole compounds and serve as a comparative benchmark.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex processes and relationships in drug discovery and development.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis & Comparison Start This compound Reaction Suzuki Coupling (or other C-C coupling) Start->Reaction Arylboronic acid, Pd catalyst Derivatives Library of Thiazole Derivatives Reaction->Derivatives Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Test against cancer cell lines Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Test against microbial strains Data Biological Data (IC50, MIC) Anticancer->Data Antimicrobial->Data Comparison Comparison with Standard Drugs Data->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow from synthesis to lead compound identification.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Add thiazole derivatives (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Apoptosis_Signaling_Pathway Thiazole_Derivative Thiazole Derivative Receptor Cell Surface Receptor Thiazole_Derivative->Receptor Caspase_Cascade Caspase Activation (Caspase-8, -9) Receptor->Caspase_Cascade Signal Transduction Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Caspase_Cascade->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis Cleavage of cellular proteins

Caption: A simplified signaling pathway for thiazole-induced apoptosis.

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Thiazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a halogen substituent on a thiazole ester scaffold is a critical decision that significantly impacts synthetic strategy and efficiency. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted thiazole esters in common and synthetically important transformations, supported by established chemical principles and illustrative experimental data.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. In this context, the choice of the halogen on the thiazole ester has a profound and predictable effect on its reactivity.

Principle of Reactivity

In the catalytic cycle of common cross-coupling reactions such as Suzuki, Heck, and Sonogashira, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond. Consequently, the oxidative addition step is faster for bromo-substituted thiazole esters, leading to a higher overall reaction rate. This established trend in reactivity for aryl halides is generally observed as: I > Br > OTf > Cl.[1]

This difference in reactivity allows for selective cross-coupling reactions on poly-halogenated aromatic systems, where a bromo-substituent can often be selectively functionalized in the presence of a chloro-substituent.[1]

Data Presentation: Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki, Heck, and Sonogashira coupling of a generic 2-halothiazole-4-carboxylate. The yields are illustrative and represent expected outcomes based on the general reactivity trend, as direct comparative studies on this specific substrate under identical conditions are not extensively documented in a single source.

Reaction TypeHalogenCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki BromoPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O904~85-95
ChloroPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O11018~60-75
Heck BromoStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1006~80-90
ChloroStyrenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane12024~50-70[2]
Sonogashira BromoPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF603~90-98
ChloroPhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPADioxane10024~40-60

Note: Yields are estimations based on typical reactivities and may vary depending on the specific substrate, catalyst, and reaction conditions.

Experimental Protocols: Cross-Coupling Reactions

a) Representative Protocol for Suzuki-Miyaura Coupling of Ethyl 2-bromothiazole-4-carboxylate

  • To a dried Schlenk tube, add ethyl 2-bromothiazole-4-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

b) Representative Protocol for Heck Coupling of Ethyl 2-bromothiazole-4-carboxylate

  • In a round-bottom flask, dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in DMF (10 mL).

  • Add triethylamine (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C under an argon atmosphere for 6 hours.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the product.[3]

c) Representative Protocol for Sonogashira Coupling of Ethyl 2-bromothiazole-4-carboxylate

  • To a Schlenk flask, add ethyl 2-bromothiazole-4-carboxylate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 3 hours.

  • Cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualization: Cross-Coupling Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis reagents Halothiazole Ester Coupling Partner Catalyst & Ligand Base & Solvent setup Combine Reagents Under Inert Atmosphere reagents->setup reaction Heat & Stir (e.g., 60-120 °C) setup->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring quench Quench Reaction & Cool monitoring->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

General workflow for palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), the reactivity trend of halo-thiazole esters can differ from that observed in cross-coupling reactions.

Principle of Reactivity

SNAr reactions typically proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. The rate of this reaction is accelerated by the presence of electron-withdrawing groups (such as an ester or nitro group) on the aromatic ring.

The reactivity of the halogen (Cl vs. Br) depends on which step is rate-determining:

  • If the cleavage of the C-X bond is the rate-determining step , the bromo-substituted thiazole will be more reactive due to the weaker C-Br bond.

  • If the initial nucleophilic attack is the rate-determining step , the chloro-substituted thiazole may be more reactive. The higher electronegativity of chlorine can render the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[4]

For many activated heteroaromatic systems, the initial attack of the nucleophile is the rate-limiting step, leading to the reactivity order of F > Cl > Br > I.

Data Presentation: Nucleophilic Aromatic Substitution

The following table provides an illustrative comparison for the SNAr reaction of a 2-halo-5-nitrothiazole with a generic nucleophile.

HalogenNucleophileSolventTemp. (°C)Time (h)Yield (%)
BromoSodium methoxideMethanol252~90
ChloroSodium methoxideMethanol251.5~95

Note: These are representative values. The presence of the strongly electron-withdrawing nitro group significantly activates the thiazole ring towards SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

Representative Protocol for SNAr of Ethyl 2-chlorothiazole-5-carboxylate

  • Dissolve ethyl 2-chlorothiazole-5-carboxylate (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium thiophenoxide (1.1 mmol) in THF (5 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Summary and Logical Comparison

The choice between a bromo- or chloro-substituted thiazole ester is a trade-off between reactivity, cost, and the desired chemical transformation.

Mandatory Visualization: Reactivity Comparison Logic

G start Select Halothiazole Ester reaction_type Desired Reaction Type? start->reaction_type cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) reaction_type->cross_coupling Cross-Coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr bromo Use Bromo-Substituted Thiazole Ester cross_coupling->bromo chloro Use Chloro-Substituted Thiazole Ester snar->chloro reason_bromo Reason: - Weaker C-Br bond - Faster oxidative addition - Higher reactivity bromo->reason_bromo reason_chloro Reason: - Higher C-Cl electronegativity - Faster nucleophilic attack (often) - Generally lower cost chloro->reason_chloro

Decision logic for choosing between bromo- and chloro-thiazole esters.

References

Unlocking the Therapeutic Promise of Ethyl 4-bromothiazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, thiazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative assessment of the therapeutic potential of Ethyl 4-bromothiazole-5-carboxylate derivatives, with a particular focus on their anticancer properties. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, we aim to offer a comprehensive resource to accelerate further research and development in this promising area.

Comparative Analysis of Anticancer Activity

The therapeutic efficacy of novel chemical entities is most rigorously assessed through direct comparison of their biological activity. Below, we summarize the in vitro anticancer activity of various thiazole-5-carboxylate and related derivatives against a panel of human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a quantitative comparison of the potency of these compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-5-carboxamides 2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung)Not specified, but highest activity (48% inhibition)[1]
Bel7402 (Liver)" "[1]
HCT-8 (Colon)" "[1]
Thiazolyl-coumarins Compound 6dMDA-MB-231 (Breast)10.5 ± 0.71[2]
Compound 6bMDA-MB-231 (Breast)11.2 ± 0.80[2]
Sorafenib (Reference)MDA-MB-231 (Breast)5.10 ± 0.49[2]
Thiazole/Thiadiazole Carboxamides Compound 51fc-Met Kinase0.029[3]
Compound 51ec-Met Kinase0.034[3]
Foretinib (Reference)c-Met KinaseNot specified[3]
Hydrazinyl-thiazolones Compound 4cMCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
Staurosporine (Reference)MCF-7 (Breast)6.77 ± 0.41[4]
HepG2 (Liver)8.4 ± 0.51[4]
Thiazolyl Pyrazoles Compound 11cHepG-2 (Liver)Potent[5]
Compound 6gHCT-116 (Colon)Potent[5]
MCF-7 (Breast)Potent[5]

Key Signaling Pathways in Cancer Targeted by Thiazole Derivatives

The anticancer activity of this compound derivatives and their analogs can often be attributed to their interaction with specific signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Two such critical pathways are the c-Met and VEGFR-2 signaling cascades.

The c-Met signaling pathway , when abnormally activated by its ligand, hepatocyte growth factor (HGF), plays a significant role in tumor growth, invasion, and metastasis.[6] Thiazole derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[3]

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Activates Thiazole Thiazole Derivatives Thiazole->cMet Inhibits Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

c-Met signaling pathway and inhibition by thiazole derivatives.

The VEGFR-2 signaling pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Vascular endothelial growth factor (VEGF) is the key ligand for the VEGFR-2 receptor. Several thiazole-based compounds have demonstrated potent inhibitory activity against VEGFR-2 kinase.[2][8]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Endothelial Endothelial Cell Proliferation, Migration VEGFR2->Endothelial Activates Thiazole Thiazole Derivatives Thiazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Endothelial->Angiogenesis

VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following section outlines a standard protocol for assessing the in vitro anticancer activity of novel compounds, which is a fundamental step in the drug discovery process.

In Vitro Cytotoxicity Screening Workflow

A typical workflow for the initial screening of anticancer compounds involves synthesis, purification, and subsequent biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening HitID Hit Identification (IC50 Determination) Screening->HitID MoA Mechanism of Action Studies HitID->MoA

General experimental workflow for anticancer drug screening.
MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Thiazole derivative compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.[9] After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Determine the IC50 value by plotting a dose-response curve of compound concentration versus the percentage of cell viability.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The data compiled in this guide highlights their ability to inhibit the growth of various cancer cell lines, often through the targeted inhibition of key signaling pathways such as c-Met and VEGFR-2. The provided experimental protocols offer a standardized approach for the continued evaluation and optimization of these compounds. Further structure-activity relationship (SAR) studies are warranted to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their potential clinical application.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-bromothiazole-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 4-bromothiazole-5-carboxylate, a halogenated heterocyclic compound. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. Always wear:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Hazard Profile and Data Summary

Based on analogous compounds, the hazard profile for this compound can be summarized as follows. This information should be confirmed with the supplier-specific SDS.

Hazard CategoryAnticipated Hazard LevelGHS Hazard Statements (Inferred)
Acute Oral Toxicity Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous chemical waste. As a brominated organic compound, it falls under the category of halogenated organic waste.

Step 1: Waste Segregation

  • Crucial: Do not mix this compound waste with non-halogenated organic waste or general laboratory trash.

  • Segregating halogenated waste is critical for proper disposal and is often a regulatory requirement.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is suitable.

  • The container must be in good condition, free from cracks or residues from previous use.

Step 3: Labeling

  • Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity or concentration of the waste.

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date when the first waste was added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a fume hood.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or bases.

Step 5: Disposal Request and Pickup

  • Once the experiment is complete or the waste container is full (do not overfill; leave at least 10% headspace), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Halogenated Organic) A->B C Step 3: Use Designated Leak-Proof Container B->C D Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Request EHS Pickup (Do Not Overfill) E->F G Proper Disposal by EHS F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Navigating the Safe Handling of Ethyl 4-bromothiazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 4-bromothiazole-5-carboxylate (CAS No. 152300-60-2), a key reagent in various synthetic pathways. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.

When working with this compound, it is crucial to be aware of its potential hazards. The compound is classified with GHS hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

To mitigate the risks associated with this compound, the following personal protective equipment is essential:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes and eye irritation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact and irritation.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to minimize the risk of skin exposure.

  • Respiratory Protection: While normal use may not require respiratory protection, a NIOSH-approved respirator should be used if dust or aerosols are generated or if working in a poorly ventilated area.

Essential Data for Safe Handling and Storage

A summary of key quantitative data for this compound and a closely related isomer is provided below for easy reference. Note that specific data for this compound is limited, and data for a structural isomer is included for comparison and as a precautionary reference.

PropertyValue (this compound)Value (Ethyl 2-bromo-4-methylthiazole-5-carboxylate)
CAS Number 152300-60-222900-83-0[1]
Molecular Formula C₆H₆BrNO₂SC₇H₈BrNO₂S[1]
Molecular Weight 236.09 g/mol 250.11 g/mol
Physical State SolidSolid[1]
Appearance Not specifiedLight yellow
Melting Point Not specified65 - 66 °C
Boiling Point Not specifiedNot available
GHS Hazard Statements H315, H319, H335H302, H315, H319, H335[1]

Procedural Guidance: From Handling to Disposal

Handling and Storage: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] Containers should be kept tightly closed and stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Dispose of unused or waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility. Do not allow the chemical to enter drains or waterways.

Emergency Response: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is crucial to ensure the safety of all laboratory personnel. The following workflow provides a step-by-step guide for managing a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill Size & Risk Isolate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill with Inert Absorbent DonPPE->Contain Collect Carefully Collect Absorbed Material Contain->Collect Clean Clean the Area with Soap and Water Collect->Clean Package Package Waste in a Labeled, Sealed Container Clean->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report the Incident Dispose->Report

Chemical Spill Response Workflow

By strictly following these safety protocols and procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromothiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-bromothiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.